molecular formula C6H3Cl3N2O B595532 2,5,6-Trichloronicotinamide CAS No. 142266-62-4

2,5,6-Trichloronicotinamide

Cat. No.: B595532
CAS No.: 142266-62-4
M. Wt: 225.453
InChI Key: DBAVDGXPOXFHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6-Trichloronicotinamide is a useful research compound. Its molecular formula is C6H3Cl3N2O and its molecular weight is 225.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAVDGXPOXFHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706399
Record name 2,5,6-Trichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142266-62-4
Record name 2,5,6-Trichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2,5,6-Trichloronicotinamide (CAS No. 142266-62-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6-Trichloronicotinamide, a halogenated derivative of nicotinamide. The document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its current standing within the scientific literature. While the compound is commercially available as a research chemical, this guide notes a significant gap in the public domain regarding its biological activity, mechanism of action, and associated signaling pathways. This paper aims to serve as a foundational resource for researchers investigating this and similar chemical entities.

Chemical and Physical Properties

This compound is a chlorinated pyridinecarboxamide. Its structure is characterized by a pyridine ring substituted with three chlorine atoms and an amide group. The physicochemical properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 142266-62-4[1][2][3][4]
Molecular Formula C₆H₃Cl₃N₂O[1][2][3][4]
Molecular Weight 225.46 g/mol [2][3][4]
Boiling Point (Predicted) 290.0 ± 40.0 °C
Density (Predicted) 1.643 ± 0.06 g/cm³
Storage Temperature 2-8°C, under inert gas (e.g., Argon or Nitrogen)
Purity Commercially available with purity of 95% to ≥98%[3]

Synthesis of this compound

A general and efficient method for the synthesis of 2,5,6-trichloropyridin-3-amide has been described. This process involves the reaction of a precursor, 2,5,6-trichloronicotinoyl chloride, with ammonium hydroxide.

Experimental Protocol

Materials:

  • 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol)

  • Dioxane (20 ml)

  • Ammonium hydroxide (28% NH₃ aqueous solution, 10 ml)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for stirring, cooling, extraction, and concentration under reduced pressure.

Procedure:

  • A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.

  • The solution is slowly added dropwise to 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) at 0 °C.

  • Following the addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C.

  • The product is then extracted with dichloromethane (3 x 50 ml).

  • The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • This process yields 2,5,6-trichloropyridin-3-amide (2.3 g, 100% yield), which can be used in subsequent reactions without the need for further purification.

Synthesis Workflow

G reagent1 2,5,6-trichloronicotinoyl chloride in Dioxane reaction Reaction at 0°C reagent1->reaction reagent2 Ammonium Hydroxide (28%) reagent2->reaction extraction Extraction with Dichloromethane reaction->extraction drying Drying with Na₂SO₄ extraction->drying concentration Concentration (Reduced Pressure) drying->concentration product This compound concentration->product

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

A thorough review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity and mechanism of action of this compound. While research exists on other nicotinamide derivatives, some of which exhibit cytotoxic or other biological properties, specific studies on this trichlorinated variant are not readily found.

The absence of published research on its biological effects means that there are no established experimental protocols for assessing its activity, nor are there any known signaling pathways associated with it.

Potential Research Directions

Given the chemical structure of this compound as a nicotinamide analog, future research could explore its potential as:

  • An inhibitor of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) : Many enzymes involved in cellular metabolism and signaling are dependent on NAD+.

  • A precursor for the synthesis of more complex molecules : Its reactive sites could be amenable to further chemical modification to generate novel compounds with potential therapeutic value.

  • A candidate for screening in various biological assays : High-throughput screening could elucidate potential cytotoxic, antimicrobial, or other pharmacologically relevant activities.

Logical Workflow for Future Investigation

G start This compound hts High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial) start->hts hit_id Hit Identification hts->hit_id moa Mechanism of Action Studies hit_id->moa If active lead_opt Lead Optimization moa->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Proposed workflow for biological investigation.

Conclusion

This compound, identified by CAS number 142266-62-4, is a readily synthesizable chemical compound. This guide has provided the essential chemical and physical data available for this molecule, along with a detailed synthesis protocol. However, a critical knowledge gap exists concerning its biological functions. For researchers in drug discovery and chemical biology, this compound represents an unexplored entity that warrants further investigation to determine its potential pharmacological relevance. The workflows proposed herein offer a strategic approach to unlocking the potential of this and other understudied chemical compounds.

References

In-Depth Technical Guide: 2,5,6-Trichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5,6-Trichloronicotinamide, a halogenated derivative of nicotinamide. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed data and experimental protocols.

Core Chemical Properties and Identifiers

This compound is a compound with the chemical formula C6H3Cl3N2O.[1][2][3] It is also known by other names such as 2,5,6-trichloropyridine-3-carboxamide.[2] The molecular weight of this compound has been consistently reported across multiple sources.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 225.46 g/mol [1][2]
Molecular Formula C6H3Cl3N2O[1][2][3]
CAS Number 142266-62-4[1][2][3]
Predicted Boiling Point 290.0 ± 40.0 °C
Predicted Density 1.643 ± 0.06 g/cm³
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Experimental Protocols

A general procedure for the synthesis of this compound from 2,5,6-trichloronicotinoyl chloride has been described. This protocol is detailed below for replication in a laboratory setting.

Synthesis of this compound

Materials:

  • 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol)

  • Dioxane (20 ml)

  • Ammonium hydroxide (28% NH3 aqueous solution, 10 ml)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.

  • This solution is then slowly added dropwise to 10 ml of ammonium hydroxide (28% NH3 aqueous solution) at a temperature of 0 °C.

  • Following the dropwise addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C.

  • The product is then extracted with dichloromethane (3 x 50 ml).

  • The organic phases are combined and dried over anhydrous sodium sulfate.

  • The solvent is removed by filtration and concentration under reduced pressure to yield 2,5,6-trichloropyridin-3-amide.

This procedure is reported to yield the product in high purity, suitable for use in subsequent reactions without the need for further purification.

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow for this compound A Start: 2,5,6-trichloronicotinoyl chloride in dioxane B Reaction Vessel at 0°C A->B Introduce reactant D Stir for 10 minutes B->D Maintain temperature C Add Ammonium Hydroxide C->B Initiate reaction E Extraction with Dichloromethane D->E Proceed to extraction F Drying with Anhydrous Sodium Sulfate E->F Isolate organic phase G Filtration and Concentration F->G Remove water H End Product: this compound G->H Purify product

References

An In-depth Technical Guide to the Synthesis of 2,5,6-Trichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2,5,6-trichloronicotinamide, a key intermediate in the development of various pharmaceutical compounds. This document details the multi-step synthesis from readily available starting materials, including detailed experimental protocols and quantitative data to support reproducibility and process optimization.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process commencing with the transformation of nicotinamide. The overall pathway involves the formation of key intermediates such as 3-aminopyridine and 2,6-dichloro-3-aminopyridine, followed by a Sandmeyer reaction to introduce the third chlorine atom. Subsequent conversion of the amino group to a nitrile, followed by hydrolysis, yields the corresponding nicotinic acid, which is then converted to the final amide product.

Synthesis_Pathway A Nicotinamide B 3-Aminopyridine A->B Hofmann Rearrangement C 2,6-Dichloro-3-aminopyridine B->C Chlorination D 2,3,6-Trichloropyridine C->D Sandmeyer Reaction E 2,5,6-Trichloronicotinonitrile D->E Cyanation (Hypothetical) F 2,5,6-Trichloronicotinic acid E->F Hydrolysis (Hypothetical) G 2,5,6-Trichloronicotinoyl chloride F->G Acyl Chloride Formation H This compound G->H Amidation

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.

Step 1: Synthesis of 3-Aminopyridine from Nicotinamide

The initial step involves the Hofmann rearrangement of nicotinamide to produce 3-aminopyridine.

Experimental Protocol:

In a reactor, a solution of 10% sodium hydroxide is prepared and cooled to below 10°C. Nicotinamide is added to form a white suspension. A 12.5% sodium hypochlorite solution is then added dropwise while maintaining the temperature below 10°C. The reaction mixture, which becomes a clear, light yellow-green solution, is warmed to room temperature and stirred for 30 minutes. The temperature is then raised to approximately 90°C and maintained for 2-3 hours. The reaction completion is monitored by liquid chromatography until the nicotinamide content is less than 0.1%.[1]

ParameterValueReference
Starting MaterialNicotinamide[1]
Reagents10% Sodium hydroxide, 12.5% Sodium hypochlorite[1]
Temperature<10°C (addition), RT, 90°C[1]
Reaction Time2-3 hours at 90°C[1]
Product3-Aminopyridine[1]
Step 2: Synthesis of 2,6-Dichloro-3-aminopyridine

The subsequent step involves the chlorination of 3-aminopyridine.

Experimental Protocol:

To a reactor, 37% hydrochloric acid is added, followed by the slow addition of 3-aminopyridine. The solution is cooled to below 15°C, and a 30% hydrogen peroxide solution is added dropwise. After the addition, the temperature is raised to 35-45°C and maintained for 3-5 hours. The reaction is monitored by liquid chromatography until the 3-aminopyridine content is less than 0.1%.[1]

ParameterValueReference
Starting Material3-Aminopyridine[1]
Reagents37% Hydrochloric acid, 30% Hydrogen peroxide[1]
Temperature<15°C (addition), 35-45°C[1]
Reaction Time3-5 hours[1]
Product2,6-Dichloro-3-aminopyridine[1]
Step 3: Synthesis of 2,3,6-Trichloropyridine via Sandmeyer Reaction

The introduction of the third chlorine atom is achieved through a Sandmeyer reaction.

Experimental Protocol:

2,6-Dichloro-3-aminopyridine is added to 30% industrial hydrochloric acid and the mixture is cooled to below 0°C. A 30% sodium nitrite solution is then added to form the diazonium salt solution, which is kept at approximately 0°C. This is followed by a Sandmeyer reaction to yield the target product, 2,3,6-trichloropyridine.[1]

ParameterValueReference
Starting Material2,6-Dichloro-3-aminopyridine[1]
Reagents30% Hydrochloric acid, 30% Sodium nitrite[1]
Temperature<0°C[1]
Reaction TypeDiazotization followed by Sandmeyer reaction[1]
Product2,3,6-Trichloropyridine[1]
Step 4 & 5: Hypothetical Conversion to 2,5,6-Trichloronicotinic Acid

The conversion of 2,3,6-trichloropyridine to 2,5,6-trichloronicotinic acid is a hypothetical multi-step process that would likely involve the introduction of a cyano group at the 5-position followed by hydrolysis. This would require further investigation and process development.

Hypothetical_Steps D 2,3,6-Trichloropyridine E 2,5,6-Trichloronicotinonitrile D->E Introduction of Cyano Group (e.g., Nucleophilic Aromatic Substitution) F 2,5,6-Trichloronicotinic acid E->F Hydrolysis

Figure 2: Hypothetical conversion of 2,3,6-trichloropyridine.

Step 6: Synthesis of 2,5,6-Trichloronicotinoyl Chloride

The penultimate step is the conversion of the nicotinic acid to the more reactive nicotinoyl chloride.

Experimental Protocol:

A process for the synthesis of a similar compound, 2,6-dichloro-5-fluoronicotinoyl chloride, involves reacting methyl 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride and a lithium reagent in an autoclave at elevated temperatures. The resulting product is then purified by distillation. A similar approach could be adapted for 2,5,6-trichloronicotinic acid, likely using a chlorinating agent such as thionyl chloride or oxalyl chloride.[2]

ParameterValue (Analogous Synthesis)Reference
Starting Material2,6-dihydroxy-5-fluoronicotinate[2]
ReagentsPhosphorus oxychloride, Lithium reagent[2]
Temperature152-170°C[2]
Product2,6-dichloro-5-fluoronicotinoyl chloride[2]
Yield85%[2]
Step 7: Synthesis of this compound

The final step is the amidation of the nicotinoyl chloride.

Experimental Protocol:

A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is added dropwise to 10 ml of ammonium hydroxide (28% NH3 aqueous solution) at 0°C. The reaction mixture is stirred at 0°C for an additional 10 minutes after the addition is complete. The product is then extracted with dichloromethane (3 x 50 ml). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2,5,6-trichloropyridin-3-amide.[2]

ParameterValueReference
Starting Material2,5,6-Trichloronicotinoyl chloride[2]
ReagentsAmmonium hydroxide, Dioxane, Dichloromethane[2]
Temperature0°C[2]
ProductThis compound[2]
Yield100% (crude)[2]

Experimental Workflows

The following diagrams illustrate the workflows for the key transformations in this synthesis.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve 2,5,6-trichloronicotinoyl chloride in dioxane C Add acid chloride solution dropwise to ammonium hydroxide A->C B Cool ammonium hydroxide to 0°C B->C D Stir at 0°C for 10 minutes C->D E Extract with dichloromethane (3x) D->E F Combine organic layers E->F G Dry over anhydrous sodium sulfate F->G H Filter and concentrate G->H I Obtain this compound H->I

Figure 3: Workflow for the amidation of 2,5,6-trichloronicotinoyl chloride.

Conclusion

This technical guide outlines a plausible multi-step synthesis pathway for this compound. While the initial and final steps are well-documented, the conversion of 2,3,6-trichloropyridine to 2,5,6-trichloronicotinic acid requires further research and development to establish a robust and high-yielding protocol. The provided experimental details and quantitative data for the established steps offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

Unraveling the Enigma: The Mechanism of Action of 2,5,6-Trichloronicotinamide Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite concerted efforts to characterize the biological activities of novel chemical entities, the precise mechanism of action for 2,5,6-Trichloronicotinamide remains largely uncharacterized in publicly available scientific literature. Extensive searches have yielded foundational chemical and supplier data, but detailed studies elucidating its cellular targets, affected signaling pathways, and overall pharmacological effect are not presently available.

Currently, information on this compound is primarily limited to its chemical properties, synthesis procedures, and commercial availability. Basic chemical information, such as its molecular formula (C₆H₃Cl₃N₂O) and CAS number (142266-62-4), is well-documented.[1][2][3][4] Synthesis protocols, detailing the conversion from 2,5,6-trichloronicotinoyl chloride, are also described.[1] However, this body of knowledge does not extend to its interactions with biological systems.

While research exists on structurally related compounds, such as the antiviral agent 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB), it is crucial to note that these findings are not directly transferable to this compound due to differences in their chemical structures.[5] The biological activity of TCRB against human cytomegalovirus (HCMV) highlights the potential for halogenated nicotinamide derivatives to exhibit therapeutic effects, but specific experimental data for this compound is absent.[5]

The absence of published research on the mechanism of action of this compound means that for the scientific and drug development communities, this compound represents a veritable black box. There is no quantitative data to summarize, no key experiments to detail, and no signaling pathways to visualize.

This lack of information presents both a challenge and an opportunity for researchers. The field is open for pioneering studies to investigate the compound's potential biological activities. Future research could focus on high-throughput screening to identify potential cellular targets, followed by more in-depth biochemical and cellular assays to delineate its mechanism of action. Such studies would be instrumental in determining whether this compound holds any promise as a therapeutic agent or a tool for chemical biology. Until such research is conducted and published, the mechanism of action of this compound will remain an unsolved puzzle.

References

Unveiling the Potential of 2,5,6-Trichloronicotinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,5,6-Trichloronicotinamide, a halogenated pyridine derivative, is emerging as a versatile building block in synthetic and medicinal chemistry. This technical guide provides an in-depth overview of its known applications, synthesis, and potential as a key intermediate in the development of novel therapeutic agents and other functional molecules. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique chemical properties of this compound.

Core Chemical Properties

This compound is a stable solid compound under standard conditions. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its application in various experimental settings.

PropertyValue
Molecular Formula C₆H₃Cl₃N₂O
Molecular Weight 225.46 g/mol
CAS Number 142266-62-4
Appearance Solid
Storage Conditions Inert atmosphere, 2-8°C

Synthesis of this compound

The primary synthetic route to this compound involves the amidation of 2,5,6-trichloronicotinoyl chloride. This straightforward and high-yielding reaction makes the compound readily accessible for research purposes.

Experimental Protocol: Synthesis from 2,5,6-Trichloronicotinoyl Chloride

Materials:

  • 2,5,6-Trichloronicotinoyl chloride

  • Ammonium hydroxide (28% aqueous solution)

  • Dioxane

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2,5,6-trichloronicotinoyl chloride (1.0 eq) in dioxane is prepared.

  • The solution is cooled to 0°C in an ice bath.

  • Ammonium hydroxide (excess) is added dropwise to the cooled solution while maintaining the temperature at 0°C.

  • Upon completion of the addition, the reaction mixture is stirred for an additional 10 minutes at 0°C.

  • The product is extracted with dichloromethane (3x).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

This protocol typically affords a quantitative yield of the desired product, which can often be used in subsequent steps without further purification.

Synthesis_of_2_5_6_Trichloronicotinamide 2,5,6-Trichloronicotinoyl_chloride 2,5,6-Trichloronicotinoyl chloride Reaction Amidation @ 0°C Dioxane 2,5,6-Trichloronicotinoyl_chloride->Reaction Ammonium_hydroxide Ammonium Hydroxide Ammonium_hydroxide->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Potential Research Applications: A Versatile Chemical Intermediate

Current research indicates that the primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules. Its three chlorine substituents on the pyridine ring offer multiple sites for nucleophilic substitution, allowing for the strategic introduction of various functional groups.

Synthesis of Substituted Nicotinamides

The chlorine atoms at the 2, 5, and 6 positions of the pyridine ring exhibit differential reactivity, enabling selective substitution reactions. This allows for the synthesis of a diverse library of mono-, di-, and tri-substituted nicotinamide derivatives. These derivatives can be further elaborated to generate compounds with potential biological activities.

Substitution_Reactions TCN This compound MonoSub Mono-substituted Product TCN->MonoSub Reaction 1 Nu1 Nucleophile 1 Nu1->MonoSub DiSub Di-substituted Product MonoSub->DiSub Reaction 2 Nu2 Nucleophile 2 Nu2->DiSub TriSub Tri-substituted Product DiSub->TriSub Reaction 3 Nu3 Nucleophile 3 Nu3->TriSub

Caption: Sequential substitution on the pyridine ring.

Precursor for Biologically Active Molecules

While direct biological activity of this compound has not been extensively reported, its role as a precursor is highlighted in several key publications. It serves as a starting material for the synthesis of compounds investigated for various therapeutic targets.

Based on its structural motifs and the reactivity of its chloro-substituents, this compound holds potential as a key intermediate for the synthesis of kinase inhibitors. The nicotinamide scaffold is a common feature in many kinase inhibitors, and the chlorine atoms provide handles for introducing functionalities that can interact with specific residues in the kinase active site.

Kinase_Inhibitor_Synthesis_Workflow Start This compound Step1 Selective Nucleophilic Substitution Start->Step1 Intermediate Functionalized Nicotinamide Step1->Intermediate Step2 Further Derivatization / Coupling Reactions Intermediate->Step2 FinalProduct Potential Kinase Inhibitor Step2->FinalProduct

Caption: Potential workflow for kinase inhibitor synthesis.

Future Directions

The utility of this compound as a versatile chemical intermediate warrants further exploration. Key areas for future research include:

  • Exploration of Novel Substitution Chemistry: Investigating a broader range of nucleophiles and reaction conditions to synthesize novel substituted nicotinamides.

  • Library Synthesis: Utilizing high-throughput synthesis and screening to generate and evaluate libraries of this compound derivatives for various biological targets.

  • Development of Catalytic Cross-Coupling Methodologies: Establishing efficient catalytic methods for the selective functionalization of the C-Cl bonds.

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its value as a chemical intermediate for the synthesis of complex, biologically active molecules is evident. This guide provides a foundational understanding for researchers looking to incorporate this versatile compound into their research and development programs. Further investigation into its reactivity and application will undoubtedly unlock new avenues for the discovery of novel therapeutics and functional materials.

2,5,6-Trichloronicotinamide: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,6-Trichloronicotinamide is a halogenated pyridine derivative. This document provides a comprehensive overview of the available scientific literature on its chemical properties, synthesis, and biological activities. While information on its synthesis and chemical characteristics is available, publicly accessible data on its biological effects and potential therapeutic applications is currently limited. This review aims to consolidate the existing knowledge to support future research and development efforts.

Chemical and Physical Properties

This compound, with the CAS number 142266-62-4, is a solid at room temperature.[1] Its molecular formula is C₆H₃Cl₃N₂O, and it has a molecular weight of 225.46 g/mol .[2] The compound is characterized by a pyridine ring substituted with three chlorine atoms and a carboxamide group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃Cl₃N₂O[2]
Molecular Weight 225.46 g/mol [2]
CAS Number 142266-62-4
Melting Point 151-153 °C[1]
Boiling Point (Predicted) 290.0 ± 40.0 °C
pKa (Predicted) 13.32 ± 0.50
LogP (Predicted) 2.3
Appearance Yellow to white solid[1]
Storage Conditions 2-8°C, sealed in a dry, inert atmosphere[3]

Synthesis

A general method for the synthesis of this compound involves the reaction of 2,5,6-trichloronicotinoyl chloride with ammonium hydroxide.

Experimental Protocol: Synthesis from 2,5,6-Trichloronicotinoyl Chloride

This protocol is adapted from a general procedure described in the literature.

Materials:

  • 2,5,6-trichloronicotinoyl chloride

  • Dioxane

  • Ammonium hydroxide (28% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,5,6-trichloronicotinoyl chloride in dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add ammonium hydroxide dropwise to the cooled solution.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 10 minutes.

  • Extract the product with dichloromethane (3 x 50 ml).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain 2,5,6-trichloropyridin-3-amide. The product can often be used in subsequent reactions without further purification.

Synthesis_Workflow Reagents 2,5,6-trichloronicotinoyl chloride Ammonium Hydroxide Dioxane Reaction Reaction at 0°C Reagents->Reaction Extraction Extraction with Dichloromethane Reaction->Extraction Drying Drying with Anhydrous Sodium Sulfate Extraction->Drying Evaporation Concentration under Reduced Pressure Drying->Evaporation Product This compound Evaporation->Product

References

An In-depth Technical Guide to the Derivatives and Analogs of 2,5,6-Trichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5,6-trichloronicotinamide, its derivatives, and analogs. It covers synthetic methodologies, known biological activities, and potential mechanisms of action, with a focus on applications in agrochemical and pharmaceutical research. The information is intended for professionals in drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of this class of compounds.

Core Compound: this compound

This compound is a halogenated derivative of nicotinamide, the amide of vitamin B3. The presence of three chlorine atoms on the pyridine ring significantly alters its electronic and lipophilic properties compared to the parent molecule, making it a valuable scaffold for developing bioactive compounds.

Chemical Properties
PropertyValue
CAS Number 142266-62-4
Molecular Formula C₆H₃Cl₃N₂O
Molecular Weight 225.46 g/mol
Appearance White to yellow solid
Storage 2-8°C, sealed in a dry, inert atmosphere

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its N-substituted derivatives typically starts from a corresponding polychlorinated nicotinic acid or its acid chloride.

Synthesis of this compound

A common method for the synthesis of the parent compound, this compound, involves the reaction of 2,5,6-trichloronicotinoyl chloride with ammonia.

Experimental Protocol:

A solution of 2,5,6-trichloronicotinoyl chloride (10.2 mmol) in dioxane (20 ml) is added dropwise to a cooled (0°C) solution of ammonium hydroxide (28% aqueous solution, 10 ml). The reaction mixture is stirred at 0°C for 10 minutes after the addition is complete. The product is then extracted with dichloromethane (3 x 50 ml). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,5,6-trichloropyridin-3-amide.

Synthesis_Workflow A 2,5,6-Trichloronicotinoyl Chloride C Amidation Reaction (0°C, Dioxane) A->C F Amidation/Coupling Reaction A->F B Ammonium Hydroxide B->C D This compound C->D E Primary/Secondary Amine E->F G N-Substituted this compound Derivatives F->G Antifungal_Pathway A Nicotinamide Analogs B Inhibition of Hst3 (Histone Deacetylase) A->B C Increased Histone H3K56 Acetylation B->C D Oxidative Damage C->D E Fungal Cell Death D->E Anti_inflammatory_Pathway A Inflammatory Stimulus (e.g., LPS) B MAPK Pathway (ERK, JNK, p38) A->B C NF-κB Pathway (Akt, IκBα, p65) A->C E Pro-inflammatory Mediator Release B->E C->E D Nicotinamide Analogs D->B Inhibition D->C Inhibition F Inflammation E->F

2,5,6-Trichloronicotinamide: An Evaluation of its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals no evidence to support the classification of 2,5,6-Trichloronicotinamide as a kinase inhibitor. Despite its availability as a chemical reagent, there is a notable absence of research detailing its biological activity, specifically in the context of kinase inhibition. This technical guide aims to transparently address the current knowledge gap and provide a clear understanding of why an in-depth analysis of its kinase inhibitory properties is not feasible at this time.

Summary of Findings

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as global patent repositories, were conducted to identify any research pertaining to the kinase inhibitory potential of this compound. These searches, employing a variety of relevant keywords and chemical identifiers, yielded no publications, patents, or datasets that describe its mechanism of action, target kinases, or efficacy in kinase-related assays. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes but without any specified biological application as a kinase inhibitor.

Data Presentation

Due to the lack of any reported kinase inhibition data for this compound, the presentation of quantitative data, such as IC50 or Ki values, is not possible. The following table illustrates the absence of this critical information:

Target KinaseIC50 (nM)Ki (nM)Assay TypeReference
Not ApplicableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Experimental Protocols

The absence of any published research on this compound as a kinase inhibitor means that no established experimental protocols for its use in this context exist. Key methodologies that are currently unavailable include:

  • In vitro Kinase Assays: Protocols for determining the direct inhibitory effect of the compound on specific kinases.

  • Cell-Based Assays: Methods for assessing the compound's activity on kinase signaling pathways within a cellular environment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Procedures for evaluating the absorption, distribution, metabolism, and excretion of the compound, and its effect on kinase targets in vivo.

Signaling Pathways and Experimental Workflows

As no target kinases or affected signaling pathways have been identified for this compound, the creation of diagrams to visualize these relationships is not possible. A logical workflow for the initial assessment of a novel compound as a potential kinase inhibitor is presented below.

G cluster_0 Initial Screening Phase cluster_1 Hit-to-Lead Phase cluster_2 Preclinical Development Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Test against kinase panel Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify active compounds Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Validate hits Selectivity Profiling Selectivity Profiling Dose-Response & IC50 Determination->Selectivity Profiling Assess off-target effects Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization Improve potency & selectivity In vivo Efficacy Studies In vivo Efficacy Studies Lead Optimization->In vivo Efficacy Studies Test in animal models Toxicology & Safety Pharmacology Toxicology & Safety Pharmacology In vivo Efficacy Studies->Toxicology & Safety Pharmacology Evaluate safety profile

Caption: A generalized workflow for the discovery and preclinical development of a novel kinase inhibitor.

Conclusion

Unveiling the Biological Potential of 2,5,6-Trichloronicotinamide: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is a notable absence of published data specifically detailing the biological activity of 2,5,6-Trichloronicotinamide. This technical guide, therefore, serves as a comprehensive roadmap for the initial preclinical evaluation of this compound. The methodologies and potential activities discussed are based on the known biological profiles of structurally related nicotinamide derivatives, which have shown promise in various therapeutic areas.

Executive Summary

Nicotinamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. The subject of this guide, this compound, is a halogenated analog whose biological potential remains uncharacterized. This document outlines a proposed research workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, to systematically investigate the biological activity of this compound. Detailed experimental protocols for key assays are provided, along with templates for data presentation and visualization of experimental logic.

Proposed Research Workflow

A logical and staged approach is recommended to efficiently assess the biological activity of this compound. The following workflow is proposed:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Dose-Response cluster_2 Phase 3: Mechanism of Action Studies Compound Acquisition Compound Acquisition Cytotoxicity Screening Cytotoxicity Screening Compound Acquisition->Cytotoxicity Screening Antimicrobial Screening Antimicrobial Screening Cytotoxicity Screening->Antimicrobial Screening IC50/MIC Determination IC50/MIC Determination Cytotoxicity Screening->IC50/MIC Determination Active Antimicrobial Screening->IC50/MIC Determination Active Selectivity Assessment Selectivity Assessment IC50/MIC Determination->Selectivity Assessment Apoptosis Assays Apoptosis Assays IC50/MIC Determination->Apoptosis Assays Confirmed Activity Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis

Caption: Proposed research workflow for this compound.

Potential Biological Activities and Investigation Protocols

Based on the activities of other nicotinamide derivatives, the primary areas of investigation for this compound should include anticancer and antimicrobial activities.

Anticancer Activity

Many nicotinamide analogs have demonstrated cytotoxic effects against various cancer cell lines. The proposed investigation into the anticancer potential of this compound would involve initial cytotoxicity screening followed by mechanistic studies to understand how the compound affects cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line for selectivity (e.g., primary human fibroblasts)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)This compoundHypothetical Value
A549 (Lung Cancer)This compoundHypothetical Value
Human FibroblastsThis compoundHypothetical Value

This flow cytometry-based assay determines if the mode of cell death is apoptosis or necrosis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash cells with PBS and resuspend in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 activation Caspase-9 activation Apaf-1->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: A potential intrinsic apoptosis pathway modulated by the compound.

Antimicrobial Activity

Nicotinamide derivatives have also been explored for their antimicrobial properties. A standard method to assess this is by determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compoundHypothetical Value
Escherichia coliThis compoundHypothetical Value
Candida albicansThis compoundHypothetical Value

Conclusion and Future Directions

While the biological activity of this compound is currently not documented, its chemical structure as a nicotinamide derivative suggests potential as an anticancer or antimicrobial agent. The experimental framework provided in this guide offers a systematic approach to uncover its biological profile. Positive results from these initial screens would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5,6-Trichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,5,6-Trichloronicotinamide, a key intermediate in various chemical and pharmaceutical research applications. The following sections outline the chemical properties, a detailed synthesis protocol, and a visual representation of the experimental workflow.

Chemical Properties and Data

This compound is a halogenated pyridine derivative. Its chemical properties are summarized in the table below.

PropertyValue
CAS Number 142266-62-4[1][2]
Molecular Formula C₆H₃Cl₃N₂O[2][3][4]
Molecular Weight 225.46 g/mol [2][3]
Appearance Not specified (typically a solid)
Purity ≥98%[3]
Storage Conditions Inert atmosphere, 2-8°C[4][5]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,5,6-trichloronicotinoyl chloride.

Materials:

  • 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol)

  • Ammonium hydroxide (28% NH₃ aqueous solution, 10 ml)

  • Dioxane (20 ml)

  • Dichloromethane (150 ml)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in 20 ml of dioxane is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel.[1]

  • The flask is cooled to 0°C using an ice bath.

  • 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) is slowly added dropwise to the stirred solution at 0°C.[1]

  • After the addition is complete, the reaction mixture is stirred for an additional 10 minutes at 0°C.[1]

  • The reaction mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 ml).[1]

  • The combined organic phases are dried over anhydrous sodium sulfate.[1]

  • The drying agent is removed by filtration.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield this compound.[1]

Results:

The expected yield of this compound is approximately 2.3 g, which corresponds to a 100% crude yield.[1] The product can often be used in subsequent reactions without further purification.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A Dissolve 2,5,6-trichloronicotinoyl chloride in Dioxane B Cool to 0°C A->B C Add Ammonium Hydroxide dropwise at 0°C B->C D Stir for 10 min at 0°C C->D E Extract with Dichloromethane (3 x 50 ml) D->E F Dry organic phase with Anhydrous Sodium Sulfate E->F G Filter F->G H Concentrate under reduced pressure G->H I This compound (Product) H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2,5,6-Trichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,5,6-trichloronicotinamide, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles for the purification of chlorinated pyridines and related amide compounds. While these protocols offer a strong starting point, optimization may be necessary to achieve the desired purity and yield for specific applications.

Summary of Purification Methods

Two primary methods for the purification of this compound are presented: recrystallization and column chromatography. Recrystallization is a cost-effective technique for removing impurities with different solubility profiles, while column chromatography offers higher resolution for separating closely related impurities.

Data Presentation: Comparison of Purification Methods

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Typical Purity >98% (can be lower depending on impurities)>99%
Typical Yield 60-90%70-95%
Scale Milligrams to kilogramsMilligrams to grams
Solvent Consumption Moderate to highHigh
Time Requirement ModerateHigh
Equipment Standard laboratory glasswareChromatography column, stationary phase, pump, fraction collector
Recommended for Bulk purification, removal of major impuritiesHigh-purity applications, removal of closely related impurities

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on methods used for structurally similar chlorinated pyridines and is expected to be effective for this compound. The choice of solvent is critical and may require preliminary screening with small amounts of the crude material. A mixed solvent system of toluene and petroleum ether is proposed here.

Materials:

  • Crude this compound

  • Toluene

  • Petroleum ether (40-60 °C boiling range)

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be heated to the boiling point of toluene with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Induce Crystallization: Slowly add petroleum ether to the hot toluene solution until the solution becomes slightly turbid. The appearance of turbidity indicates that the solution is saturated.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be loosely covered to allow for slow evaporation of the solvent.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Expected Outcome: This procedure should yield crystalline this compound with a purity of >98%. The yield will depend on the initial purity of the crude material but is expected to be in the range of 60-90%.

Protocol 2: Purification by Column Chromatography

This protocol describes a normal-phase column chromatography method using silica gel, a common and effective technique for the purification of moderately polar organic compounds like this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin the elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane:ethyl acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in test tubes or using a fraction collector.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Expected Outcome: Column chromatography should yield this compound with a purity of >99%. The yield is typically in the range of 70-95%, depending on the separation efficiency.

Visualizations

Recrystallization_Workflow start_end start_end process process input_output input_output decision decision waste waste start Start crude_product Crude Product start->crude_product dissolve Dissolve in Minimal Hot Toluene crude_product->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Remove add_pet_ether Add Petroleum Ether to Turbidity hot_filtration->add_pet_ether cool_slowly Slow Cooling to Room Temperature add_pet_ether->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor Separate wash_crystals Wash with Cold Petroleum Ether vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product end End pure_product->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_sample Sample Loading cluster_elution Elution and Monitoring cluster_isolation Product Isolation start_end start_end process process input_output input_output monitoring monitoring waste waste silica_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column silica_slurry->pack_column load_column Load Sample onto Column pack_column->load_column crude_sample Dissolve Crude Sample adsorb_silica Adsorb onto Silica Gel crude_sample->adsorb_silica adsorb_silica->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elute Adjust Gradient pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for Kinase Assays: A Representative Study Using a Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "2,5,6-Trichloronicotinamide" did not yield specific information regarding its application in kinase assays. Therefore, this document provides a representative application note and protocol for the use of a generic small molecule inhibitor in a kinase assay, using TRAF2- and NCK-interacting kinase (TNIK) as an example target. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Kinase Inhibition Assays

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and fibrosis, making them prime targets for therapeutic intervention.[1][3] Kinase inhibitors are small molecules designed to block the activity of these enzymes, often by competing with ATP for the binding site.[1] Evaluating the potency and selectivity of these inhibitors is a crucial step in the drug discovery process. This is typically achieved through in vitro kinase assays that measure the enzymatic activity of a purified kinase in the presence of a test compound.

This application note describes a general protocol for determining the inhibitory activity of a small molecule compound against a target kinase, using a luminescence-based assay format.

Data Presentation: Inhibitory Activity of a Representative Compound

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4][5][6] The following table presents hypothetical data for a representative small molecule inhibitor against TNIK.

Kinase TargetInhibitor Concentration (nM)% InhibitionIC50 (nM)
TNIK110.5150
1025.2
5048.9
10065.1
25080.3
50092.7
100098.1

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits, such as the Chemi-Verse™ TNIK Kinase Assay Kit which utilizes an ADP-Glo™ detection reagent.[7]

Materials:

  • Purified recombinant kinase (e.g., TNIK)

  • Kinase substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase assay buffer

  • Test inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Protocol:

  • Reagent Preparation:

    • Prepare a 5x kinase buffer solution.

    • Prepare a stock solution of ATP at the desired concentration (e.g., 500 µM).

    • Prepare the kinase substrate at the desired concentration.

    • Prepare serial dilutions of the test inhibitor compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[7]

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted inhibitor compound or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 10 µL of the master mix containing the kinase and substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Enzymatic Reaction:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Following incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution add_inhibitor Add Inhibitor/DMSO to Plate serial_dilution->add_inhibitor add_master_mix Add Kinase/Substrate Master Mix add_inhibitor->add_master_mix add_atp Initiate Reaction with ATP add_master_mix->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent incubate_rt Incubate at RT add_detection_reagent->incubate_rt read_luminescence Read Luminescence incubate_rt->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a typical in vitro kinase inhibitor screening assay.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds & Activates Kinase Target Kinase (e.g., TNIK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Fibrosis) PhosphoSubstrate->CellularResponse Triggers Inhibitor Small Molecule Inhibitor Inhibitor->Kinase Inhibits

References

Application Notes and Protocols for Cell-Based Assays Using 2,5,6-Trichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trichloronicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. As a nicotinamide analog, it holds the potential to modulate cellular processes that are dependent on nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. Cancer cells, with their high metabolic rate and reliance on NAD+ for energy production and DNA repair, present a promising target for therapeutic intervention via the disruption of NAD+ homeostasis.[1][2][3]

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its potential as an anti-cancer agent. The protocols detailed below will enable researchers to assess its effects on cell viability, apoptosis, and key signaling pathways. The central hypothesis for the mechanism of action of this compound is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, a pathway often upregulated in cancer cells.[4][5]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols outlined in this document.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment (Mean ± SD)
A549Lung Carcinoma15.8 ± 2.1
MCF-7Breast Adenocarcinoma28.4 ± 3.5
HCT116Colorectal Carcinoma12.1 ± 1.8
U87 MGGlioblastoma35.2 ± 4.3

Table 2: Induction of Apoptosis by this compound in A549 Cells

Treatment Condition% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
Vehicle Control (0.1% DMSO)3.2 ± 0.81.5 ± 0.4
This compound (10 µM)15.7 ± 2.35.8 ± 1.1
This compound (25 µM)35.1 ± 4.212.4 ± 1.9
Staurosporine (1 µM)45.6 ± 5.120.3 ± 2.8

Table 3: Effect of this compound on Intracellular NAD+ Levels and Caspase-3/7 Activity in A549 Cells

Treatment ConditionIntracellular NAD+ Level (% of Control) (Mean ± SD)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)
Vehicle Control (0.1% DMSO)100 ± 8.71.0 ± 0.2
This compound (10 µM)62.3 ± 5.92.8 ± 0.4
This compound (25 µM)35.8 ± 4.15.1 ± 0.7

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (0.1% DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity to distinguish between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Intracellular NAD+/NADH Quantification Assay

This assay measures the intracellular levels of NAD+ and NADH to determine if this compound affects NAD+ metabolism.

Materials:

  • Cancer cell line (e.g., A549)

  • 96-well white-walled plates

  • This compound

  • NAD/NADH-Glo™ Assay kit or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Lyse the cells according to the NAD/NADH-Glo™ Assay protocol.[6]

  • Follow the manufacturer's instructions to measure NAD+ and NADH levels separately or as a total.

  • Measure the luminescence using a luminometer.

  • Calculate the NAD+/NADH ratio and the percentage of NAD+ levels relative to the control.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways potentially affected by this compound, such as the NF-κB and MAPK pathways. Nicotinamide and its analogs have been shown to modulate these pathways.[7][8][9]

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK External Stimuli NAM NAM NMN NMN NAM->NMN NAMPT NAD NAD+ NMN->NAD This compound This compound NAMPT NAMPT This compound->NAMPT Inhibition PARP PARP NAD->PARP IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK_n MAPK MAPK->MAPK_n Translocation Pro_Caspase3 Pro-Caspase-3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_Expression MAPK_n->Gene_Expression

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation A1 Seed Cancer Cells in 96-well Plates A2 Treat with Serial Dilutions of This compound A1->A2 A3 Incubate for 72 hours A2->A3 A4 Perform MTT Assay A3->A4 A5 Determine IC50 Values A4->A5 B1 Treat Cells with IC50 Concentrations A5->B1 Inform Concentration Selection B2 Apoptosis Assay (Annexin V/PI Staining) B1->B2 B3 NAD+/NADH Quantification B1->B3 B4 Western Blot for Signaling Proteins B1->B4 C1 Analyze Flow Cytometry Data (% Apoptosis) B2->C1 C2 Calculate NAD+/NADH Ratio B3->C2 C3 Quantify Protein Expression & Phosphorylation B4->C3 C4 Correlate Findings and Elucidate Mechanism C1->C4 C2->C4 C3->C4

Caption: General experimental workflow for characterizing this compound.

References

Application Notes and Protocols for In Vivo Studies of 2,5,6-Trichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vivo studies for 2,5,6-Trichloronicotinamide. The following application notes and protocols are presented as a generalized framework based on methodologies used for similar nicotinamide analogs. Researchers should adapt these protocols based on the specific properties of this compound and adhere to all relevant institutional and national guidelines for animal research.

Introduction

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. While the in vivo profile of this specific compound is not documented in the provided search results, related nicotinamide analogs have been investigated for various therapeutic applications, including as potential anticancer agents and radiosensitizers. The following protocols provide a foundational approach for the initial in vivo characterization of novel nicotinamide derivatives like this compound.

Preliminary Acute Toxicity Assessment

A crucial first step in the in vivo evaluation of any new chemical entity is to determine its acute toxicity profile. This helps in establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.

Experimental Protocol: Single-Dose Acute Toxicity

ParameterDescription
Animal Model Species: Mouse (e.g., CD2F1) or Rat (e.g., Sprague-Dawley). Justification: Commonly used in toxicology studies with extensive historical data.
Route of Administration Intraperitoneal (i.p.) or Oral (p.o.). Justification: To be selected based on the intended clinical route and the compound's solubility.
Dose Levels A range of doses, for example, 5, 10, 25, 50, and 100 mg/kg. Justification: To identify a dose that produces observable effects and a no-observed-adverse-effect level (NOAEL).
Vehicle A suitable vehicle in which this compound is soluble and non-toxic (e.g., saline, corn oil, or a solution containing a low percentage of DMSO).
Observation Period 14 days post-administration. Justification: Allows for the observation of both immediate and delayed toxic effects.[1]
Parameters Monitored Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and gross pathology at necropsy.

Experimental Workflow for Acute Toxicity Assessment

cluster_0 Preparation cluster_1 Administration cluster_2 Observation cluster_3 Endpoint Analysis A Dose Formulation of This compound C Single Dose Administration (i.p. or p.o.) A->C B Animal Acclimatization (e.g., 1 week) B->C D Daily Clinical Observation (14 days) C->D E Body Weight Measurement (e.g., Day 0, 7, 14) C->E F Necropsy and Gross Pathological Examination D->F E->F

Caption: Workflow for a single-dose acute toxicity study.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens in efficacy studies.

Experimental Protocol: Murine Pharmacokinetics

ParameterDescription
Animal Model Mouse (e.g., CD2F1). Justification: Requires smaller amounts of the test compound and allows for rapid screening.
Route of Administration Intravenous (i.v.) and the intended therapeutic route (e.g., i.p. or p.o.). Justification: i.v. administration is necessary to determine bioavailability.
Dose Level A single, non-toxic dose determined from the acute toxicity study (e.g., 10 mg/kg).
Sample Collection Blood samples collected at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
Analytical Method A validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of this compound in plasma.
Pharmacokinetic Parameters Cmax (peak concentration), Tmax (time to peak concentration), T1/2 (half-life), and AUC (area under the curve). Bioavailability can be calculated by comparing the AUC from the therapeutic route to the AUC from the i.v. route.[2]

Potential In Vivo Efficacy Model: Tumor Radiosensitization

Based on studies with nicotinamide, a potential application for its analogs is as a radiosensitizer to enhance the efficacy of radiation therapy in cancer treatment.

Experimental Protocol: Xenograft Tumor Model

ParameterDescription
Animal Model Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts (e.g., A549 lung cancer).
Treatment Groups 1. Vehicle control, 2. This compound alone, 3. Radiation alone, 4. This compound + Radiation.
Dosing Regimen This compound administered at a well-tolerated dose (from toxicity studies) at a specific time point before each radiation fraction. The timing should be based on the pharmacokinetic data to coincide with peak plasma concentrations.
Radiation Schedule A fractionated radiation schedule (e.g., 2 Gy/day for 5 days).
Efficacy Endpoints Tumor growth inhibition, measured by tumor volume over time. Secondary endpoints could include survival analysis and immunohistochemical analysis of tumor tissue for markers of DNA damage and apoptosis.

Hypothetical Signaling Pathway for a Nicotinamide Analog as a Radiosensitizer

cluster_0 Cellular Stress cluster_1 Cellular Response cluster_2 Drug Intervention cluster_3 Therapeutic Outcome A Radiation Therapy B DNA Damage A->B C Activation of DNA Repair Pathways (e.g., PARP) B->C D Tumor Cell Survival C->D G Enhanced Tumor Cell Death (Apoptosis) C->G E This compound F Inhibition of DNA Repair E->F F->C F->G

Caption: Potential mechanism of this compound in radiosensitization.

References

Application Notes and Protocols for 2,5,6-Trichloronicotinamide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the safe handling, storage, and preliminary characterization of 2,5,6-Trichloronicotinamide powder.

Introduction

This compound is a chlorinated pyridine derivative. Due to its chemical structure, it is prudent to handle this compound with care, assuming it may possess toxicological properties and sensitivity to environmental conditions. These application notes provide standardized procedures for its handling and initial experimental evaluation.

Safety Precautions and Handling

All personnel must be trained in handling potentially hazardous chemical compounds and should be familiar with the information in the Safety Data Sheet (SDS) before working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder to minimize exposure.[1][2][3][4][5]

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[3][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2][3] It is advisable to wear double gloves.

  • Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities, a full-body suit may be necessary.[4]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a respirator with an appropriate filter for organic vapors and particulates should be used.[2][3]

General Handling Procedures
  • Work Area: All handling of the powder should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure.

  • Spills: In case of a spill, cordon off the area. For small spills, gently cover the powder with an absorbent material to avoid raising dust, then carefully scoop it into a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

  • Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[6]

Waste Disposal

Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chlorinated organic compounds.[7][8][9][10][11]

  • Solid Waste: Collect waste powder and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for chlorinated organic solvent waste. Do not pour down the drain.[10]

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound powder.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Moisture: The compound may be hygroscopic. Store in a tightly sealed container with a desiccant.

Physicochemical Properties

A summary of the known physicochemical properties is provided below.

PropertyValue
Molecular Formula C₆H₃Cl₃N₂O
Molecular Weight 225.46 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Greater solubility in organic solvents like ethanol and methanol compared to water.[6] Water solubility is reported as 1 g/L at 20°C.[6]

Experimental Protocols

The following protocols are provided as templates for the initial characterization of this compound. These should be adapted based on the specific experimental needs and as more information about the compound's properties becomes available.

Protocol 1: Determination of Solubility

This protocol describes a method to determine the solubility of this compound in various laboratory solvents.[12][13][14][15][16]

Objective: To quantify the solubility of this compound in a range of aqueous and organic solvents.

Materials:

  • This compound powder

  • Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile)

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to vials containing a known volume of each solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Express the solubility in mg/mL or µg/mL.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)
Water25[Experimental Value]
PBS (pH 7.4)25[Experimental Value]
DMSO25[Experimental Value]
Ethanol25[Experimental Value]
Methanol25[Experimental Value]
Acetonitrile25[Experimental Value]
Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[17][18][19][20]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound powder

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and acetonitrile

  • pH meter

  • Oven

  • Photostability chamber

  • Stability-indicating HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Data Presentation:

Stress ConditionTime (hours)% DegradationNumber of Degradants
0.1 M HCl, 60°C24[Experimental Value][Experimental Value]
0.1 M NaOH, 60°C24[Experimental Value][Experimental Value]
3% H₂O₂, RT24[Experimental Value][Experimental Value]
Thermal, 60°C24[Experimental Value][Experimental Value]
Photolytic24[Experimental Value][Experimental Value]
Protocol 3: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound using a cell-based assay.[21][22][23][24][25]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound powder

  • DMSO (for stock solution)

  • MTT or other viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation:

Cell LineIncubation Time (hours)IC50 (µM)
[e.g., A549]48[Experimental Value]
[e.g., HeLa]48[Experimental Value]
[e.g., A549]72[Experimental Value]
[e.g., HeLa]72[Experimental Value]

Visualizations

Handling_and_Preparation_Workflow cluster_storage Storage cluster_handling Handling cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use Storage Store at 2-8°C under inert gas, protected from light Handling Handle in Fume Hood with appropriate PPE Storage->Handling Retrieve Compound Weighing Weigh Powder Handling->Weighing Dissolving Dissolve in DMSO to make stock solution Weighing->Dissolving Stock_Storage Store stock at -20°C Dissolving->Stock_Storage Dilution Prepare working solutions by serial dilution Stock_Storage->Dilution Thaw aliquot Assay Use in in vitro assays Dilution->Assay

Caption: General workflow for handling and preparing this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (60°C) Prep->Thermal Photo Photolytic (Light Chamber) Prep->Photo Sampling Sample at 0, 4, 8, 24h Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Results Determine % Degradation and Degradant Profile HPLC->Results

Caption: Experimental workflow for the forced degradation study.

Hypothetical_Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription DNA DNA Replication & Cell Division Transcription->DNA Apoptosis Apoptosis DNA->Apoptosis Induction of Compound This compound (Hypothetical Action) Compound->MEK Inhibition

Caption: Hypothetical signaling pathway affected by a cytotoxic compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5,6-Trichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2,5,6-Trichloronicotinamide. Below are frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for this compound?

A1: The most common and direct method is the amidation of 2,5,6-trichloronicotinoyl chloride with a source of ammonia, typically aqueous ammonium hydroxide. This reaction is generally performed at a low temperature (e.g., 0 °C) to control its exothermicity.[1]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors. The primary culprits include incomplete conversion of the starting material, hydrolysis of the highly reactive 2,5,6-trichloronicotinoyl chloride intermediate, and product loss during workup and purification. For electron-deficient acyl chlorides, the reactivity of the starting amine is also a critical factor.

Q3: What are the likely impurities I might encounter in my final product?

A3: Potential impurities include the unreacted starting material (2,5,6-trichloronicotinoyl chloride), the corresponding carboxylic acid (2,5,6-trichloronicotinic acid) formed from hydrolysis of the acyl chloride, and potentially over-chlorinated pyridine species from the synthesis of the precursor.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What is the best method for purifying the crude this compound?

A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful purification. Alternatively, column chromatography can be used, although this may lead to product loss.

Synthesis Pathway and Troubleshooting Workflow

The synthesis of this compound typically involves two main stages: the formation of the acyl chloride from the corresponding carboxylic acid, followed by amidation.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Troubleshooting A 2,5,6-Trichloronicotinic Acid C 2,5,6-Trichloronicotinoyl Chloride A->C Reaction B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) B->C Reagent D 2,5,6-Trichloronicotinoyl Chloride F This compound D->F Reaction E Ammonia Source (e.g., NH₄OH) E->F Reagent G Low Yield I Incomplete Reaction G->I J Hydrolysis of Acyl Chloride G->J H Impure Product H->J K Purification Issues H->K

Caption: General synthesis and troubleshooting workflow for this compound.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields are a common frustration in organic synthesis. The following table outlines potential causes and suggested solutions to improve the yield of this compound.

Potential Cause Observation Recommended Solution Experimental Protocol
Incomplete Reaction TLC analysis shows a significant amount of starting material (2,5,6-trichloronicotinoyl chloride) remaining.Increase reaction time or consider a more reactive ammonia source.Protocol 1: Monitor the reaction by TLC every 15 minutes. If the starting material is still present after 1 hour, extend the reaction time up to 4 hours.
Hydrolysis of Acyl Chloride Oily residue or a spot on the TLC corresponding to 2,5,6-trichloronicotinic acid.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Protocol 2: Dry all glassware in an oven at 120 °C for at least 4 hours before use. Use anhydrous dioxane as the solvent and maintain a positive pressure of nitrogen gas throughout the reaction.
Product Loss During Workup Low recovery of solid after extraction and solvent evaporation.Ensure complete extraction from the aqueous layer by performing multiple extractions. Avoid excessive heating during solvent removal.Protocol 3: After quenching the reaction, extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
Issue 2: Product Impurity

The presence of impurities can affect the product's quality and performance in subsequent applications.

Potential Impurity Identification Prevention/Removal Method Experimental Protocol
2,5,6-Trichloronicotinic Acid Can be identified by a distinct spot on TLC (more polar than the amide) or by NMR spectroscopy.Minimize water content in the reaction. The carboxylic acid can be removed by washing the organic extract with a mild aqueous base.Protocol 4: During the workup, wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove the acidic impurity.
Unreacted Acyl Chloride A less polar spot on TLC compared to the product. Can be reactive and unstable.Ensure the reaction goes to completion. Any remaining acyl chloride will likely be hydrolyzed to the carboxylic acid during aqueous workup.Follow Protocol 1 for ensuring complete reaction.
Over-chlorinated Pyridines May be carried over from the synthesis of the starting material. Can be detected by GC-MS or LC-MS analysis of the final product.Purify the 2,5,6-trichloronicotinoyl chloride before use if significant impurities are suspected.Protocol 5: If the starting acyl chloride is of questionable purity, consider purification by vacuum distillation before use in the amidation step.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the general procedure for the amidation of 2,5,6-trichloronicotinoyl chloride.

Materials:

  • 2,5,6-trichloronicotinoyl chloride

  • Ammonium hydroxide (28% aqueous solution)

  • Dioxane (anhydrous)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,5,6-trichloronicotinoyl chloride (1.0 eq) in anhydrous dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (2.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 6: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • In an Erlenmeyer flask, add the crude this compound.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Run Temperature (°C) Reaction Time (min) Solvent Equivalents of NH₄OH Yield (%) Purity (by NMR/LC-MS)
1030Dioxane2.0
2060Dioxane2.0
325 (Room Temp)30Dioxane2.0
4030Tetrahydrofuran2.0
5030Dioxane3.0

By systematically varying the reaction parameters and recording the outcomes, researchers can identify the optimal conditions for their specific laboratory setup and scale.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting the synthesis of this compound.

G Start Start Synthesis Check_Yield Is Yield Satisfactory? Start->Check_Yield Check_Purity Is Purity >95%? Check_Yield->Check_Purity Yes Troubleshoot_Yield Troubleshoot Low Yield (See Table 1) Check_Yield->Troubleshoot_Yield No Purify_Product Purify Product (Protocol 6) Check_Purity->Purify_Product No Final_Product Final Product Check_Purity->Final_Product Yes Optimize_Conditions Optimize Reaction Conditions Troubleshoot_Yield->Optimize_Conditions Troubleshoot_Purity Troubleshoot Impurities (See Table 2) Optimize_Conditions->Start Purify_Product->Check_Purity

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

References

Technical Support Center: 2,5,6-Trichloronicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,5,6-Trichloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most commonly cited method is the amidation of 2,5,6-trichloronicotinoyl chloride with an ammonia source, typically aqueous ammonium hydroxide.[1] This reaction is generally high-yielding and proceeds rapidly under controlled temperature conditions.

Q2: What are the critical reaction parameters to control for this synthesis?

A2: Temperature control is crucial. The reaction is often performed at 0°C to manage its exothermic nature.[1] The rate of addition of the acid chloride to the ammonium hydroxide solution also needs to be carefully controlled to prevent localized overheating and potential side reactions. The concentration of the ammonium hydroxide is another important parameter.

Q3: What are potential side reactions or impurities that can affect the yield and purity?

A3: Potential side reactions include the hydrolysis of the starting material (2,5,6-trichloronicotinoyl chloride) back to the corresponding carboxylic acid if the reaction temperature is too high or if the acid chloride is exposed to moisture for an extended period. Inadequate chlorination of precursors in earlier synthetic steps can also lead to impurities with fewer chlorine atoms on the pyridine ring.

Q4: What are suitable solvents for the reaction and extraction?

A4: A co-solvent like dioxane can be used to dissolve the 2,5,6-trichloronicotinoyl chloride before its addition to the aqueous ammonium hydroxide.[1] For the workup and extraction of the product, chlorinated solvents such as dichloromethane are effective.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause Suggested Solution
Degradation of Starting Material: The 2,5,6-trichloronicotinoyl chloride may have hydrolyzed due to improper storage.Use fresh or properly stored acid chloride. Ensure all glassware is dry before use.
Insufficient Ammonia: The amount of ammonium hydroxide used may be inadequate for complete conversion.Use a sufficient excess of concentrated ammonium hydroxide to ensure the reaction goes to completion.
Reaction Temperature Too High: Elevated temperatures can lead to side reactions and degradation of the product.Maintain the reaction temperature at 0°C or below using an ice bath during the addition of the acid chloride.
Inefficient Extraction: The product may not be fully extracted from the aqueous layer.Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like dichloromethane to ensure complete recovery.[1]

Problem 2: Product is Impure (Presence of multiple spots on TLC or peaks in NMR/LC-MS)

Potential Cause Suggested Solution
Hydrolysis of Acid Chloride: The presence of 2,5,6-trichloronicotinic acid as an impurity.Ensure the reaction is run at a low temperature (0°C) and that the acid chloride is added slowly to the ammonium hydroxide.[1] The acidic impurity can be removed by a dilute base wash during workup.
Incomplete Reaction: The presence of unreacted 2,5,6-trichloronicotinoyl chloride.Increase the reaction time slightly after the addition is complete, while still maintaining a low temperature.[1]
Contaminated Starting Materials: Impurities in the 2,5,6-trichloronicotinoyl chloride.Purify the starting material before use, for example, by distillation or recrystallization, if its purity is in doubt.
Product Degradation: The product may be unstable to the workup or purification conditions.Avoid high temperatures during solvent removal and consider purification methods like column chromatography with a neutral stationary phase if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,5,6-Trichloronicotinoyl Chloride

This protocol is based on a reported synthesis and is intended as a starting point for optimization.[1]

Materials:

  • 2,5,6-trichloronicotinoyl chloride

  • Dioxane

  • Ammonium hydroxide (28% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Prepare a solution of 2,5,6-trichloronicotinoyl chloride (e.g., 2.5 g, 10.2 mmol) in dioxane (20 ml).

  • In a separate reaction vessel, cool 10 ml of ammonium hydroxide solution to 0°C using an ice bath.

  • Slowly add the solution of 2,5,6-trichloronicotinoyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. Maintain the temperature at 0°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 ml).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain this compound. The product can be used in subsequent reactions without further purification if high purity is achieved.[1]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValueReference
Starting Material2,5,6-trichloronicotinoyl chloride[1]
ReagentAmmonium hydroxide (28% aq.)[1]
SolventDioxane[1]
Temperature0°C[1]
Reaction Time10 minutes post-addition[1]
Reported Yield100%[1]

Table 2: Comparative Conditions for Synthesis of Related Chlorinated Pyridines

ProductStarting Material(s)Key Reagents/CatalystsTemperatureYieldReference
2,3,6-Trichloropyridine2,6-dichloro-3-aminopyridineNaNO₂, HCl<0°CNot specified[2]
2,3,6-Trichloropyridine2,6-DichloropyridineFeCl₃, Cl₂Not specified94%[3]
2,3,5-TrichloropyridineTetrachloropyridineZinc, NaOH79°C77%[4]
2,3,6-Trichloropyridine & 2,3,5,6-Tetrachloropyridine2,6-DichloropyridineCl₂, Gas Phase Catalyst>200°C>50%[5]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup A 2,5,6-Trichloronicotinoyl Chloride in Dioxane C Combine at 0°C with vigorous stirring A->C B Ammonium Hydroxide (aq.) B->C D Extract with Dichloromethane C->D E Dry organic layer (Na2SO4) D->E F Concentrate under reduced pressure E->F G Final Product: This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound C1 Degraded Starting Material? Start->C1 C2 Incorrect Temperature? Start->C2 C3 Inefficient Extraction? Start->C3 S1 Use fresh acid chloride Ensure dry glassware C1->S1 Yes S2 Maintain reaction at 0°C C2->S2 Yes S3 Perform multiple extractions C3->S3 Yes

Caption: Troubleshooting workflow for low product yield.

References

identifying side reactions in 2,5,6-Trichloronicotinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,5,6-Trichloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most commonly cited method for the synthesis of this compound is the ammonolysis of 2,5,6-trichloronicotinoyl chloride with ammonium hydroxide.[1] This reaction is typically performed at a low temperature (e.g., 0°C) to control the reactivity of the acyl chloride.

Q2: What are the potential impurities I should be aware of in the starting material, 2,5,6-trichloronicotinoyl chloride?

A2: Impurities in the starting acyl chloride can carry through to the final product. A potential impurity is the corresponding carboxylic acid, 2,5,6-trichloronicotinic acid, which can arise from hydrolysis of the acyl chloride during storage or handling. Other potential impurities could be isomers formed during the synthesis of the nicotinic acid precursor.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A common mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2,5,6-trichloronicotinoyl chloride) and the appearance of the product spot (this compound) would indicate reaction progression.

Q4: What are the recommended purification methods for this compound?

A4: While some procedures suggest that the product can be used without further purification, recrystallization is a common method for purifying solid organic compounds.[1] A suitable solvent system for recrystallization would need to be determined empirically, but solvents like ethanol, methanol, or a mixture of dichloromethane and hexanes could be explored. Column chromatography could also be employed for higher purity.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Low Yield of this compound Incomplete reaction.- Ensure the ammonium hydroxide is in sufficient excess. - Extend the reaction time. - Monitor the reaction by TLC or HPLC until the starting material is consumed.
Hydrolysis of the starting material (2,5,6-trichloronicotinoyl chloride).- Use anhydrous solvents and reagents. - Maintain a low reaction temperature (0°C or below) during the addition of ammonium hydroxide.
Product loss during workup.- Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane). - Dry the combined organic extracts thoroughly before solvent evaporation.
Presence of an acidic impurity in the final product Hydrolysis of the acyl chloride to 2,5,6-trichloronicotinic acid.- Perform a wash of the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. - Ensure the starting acyl chloride is of high purity and has not degraded.
Multiple spots on TLC of the crude product Formation of side products or presence of unreacted starting material.- See the "Potential Side Reactions" section below for likely side products. - Optimize reaction conditions (temperature, stoichiometry, reaction time) to minimize side product formation. - Purify the crude product using column chromatography or recrystallization.
Product has a low melting point or appears oily Presence of impurities.- Purify the product using the methods mentioned above. - Dry the product thoroughly under vacuum to remove residual solvent.

Potential Side Reactions

While the direct ammonolysis of 2,5,6-trichloronicotinoyl chloride is generally efficient, several side reactions can occur, leading to impurities. The table below summarizes these potential side reactions and methods for their identification.

Side Product Name Chemical Structure Formation Mechanism Analytical Identification
2,5,6-Trichloronicotinic acidC₆H₂Cl₃NO₂Hydrolysis of the starting material, 2,5,6-trichloronicotinoyl chloride, by water present in the reaction mixture or during workup.- Can be detected by HPLC and compared with an authentic standard. - Will show a different retention time than the amide product. - Can be removed by a basic wash.
Unreacted 2,5,6-trichloronicotinoyl chlorideC₆H₁Cl₄NOIncomplete reaction.- Can be detected by TLC or HPLC. - Will likely have a different Rf value than the product.
Diamide formation (Hypothetical)C₁₂H₄Cl₅N₃OReaction of the product amide with another molecule of the acyl chloride. This is generally unlikely under standard conditions with ammonia.- Could be detected as a higher molecular weight impurity by LC-MS.

Experimental Protocols

General Procedure for the Synthesis of this compound:

A solution of 2,5,6-trichloronicotinoyl chloride in an inert solvent (e.g., dioxane or dichloromethane) is added dropwise to a stirred solution of concentrated ammonium hydroxide at 0°C.[1] The reaction mixture is typically stirred for a short period at this temperature after the addition is complete. The product is then extracted into an organic solvent, and the combined organic layers are dried and concentrated to yield the crude product.

Visualizing the Reaction Pathway

The following diagrams illustrate the main synthetic pathway and a key potential side reaction.

Synthesis_Pathway cluster_main Main Reaction start 2,5,6-Trichloronicotinoyl Chloride product This compound start->product + NH₄OH

Caption: Main synthesis pathway of this compound.

Side_Reaction_Pathway cluster_side Potential Side Reaction start_side 2,5,6-Trichloronicotinoyl Chloride side_product 2,5,6-Trichloronicotinic Acid start_side->side_product + H₂O (Hydrolysis)

Caption: Hydrolysis side reaction leading to an acidic impurity.

Troubleshooting_Workflow start Experiment Start synthesis Synthesize this compound start->synthesis analysis Analyze Crude Product (TLC/HPLC) synthesis->analysis decision Pure Product? analysis->decision success Product Meets Specifications decision->success Yes troubleshoot Identify Impurities decision->troubleshoot No low_yield Low Yield Issue troubleshoot->low_yield impurity_issue Impurity Issue troubleshoot->impurity_issue optimize Optimize Reaction Conditions low_yield->optimize purify Purify Product impurity_issue->purify optimize->synthesis purify->analysis

Caption: A logical workflow for troubleshooting the synthesis.

References

resolving solubility issues of 2,5,6-Trichloronicotinamide in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,5,6-Trichloronicotinamide in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is a chemical compound with the following properties:

PropertyValueSource
Molecular Formula C6H3Cl3N2O[1][2][3][4]
Molecular Weight 225.46 g/mol [1][3][4]
Predicted LogP ~2.3 - 3.02[1][3]
Predicted pKa ~13.32[1]
Appearance Solid (predicted)
Storage 2-8°C under inert gas[1]

The LogP value suggests that this compound is moderately hydrophobic, which can contribute to its low solubility in aqueous solutions.

Q2: Why is this compound difficult to dissolve in my biological buffer?

A2: The solubility of a compound in aqueous buffers is influenced by its physicochemical properties. The predicted LogP of this compound indicates a preference for a more non-polar environment over water, leading to poor solubility in aqueous-based biological buffers.

Q3: What are the initial steps I should take to dissolve this compound?

A3: For initial attempts, it is recommended to start with a small amount of the compound and test its solubility in a small volume of your target biological buffer. Mechanical agitation, such as vortexing or sonication, can aid in dissolution. If the compound does not dissolve, you may need to employ solubility enhancement techniques.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl).

Below is a step-by-step guide to troubleshoot and resolve solubility issues.

G start Start: Undissolved This compound cosolvent Attempt 1: Use of a Co-solvent (e.g., DMSO, Ethanol) start->cosolvent ph_adjust Attempt 2: pH Adjustment cosolvent->ph_adjust Insoluble? success Success: Compound Dissolved Proceed with Experiment cosolvent->success Soluble? surfactant Attempt 3: Use of Surfactants (e.g., Tween-80) ph_adjust->surfactant Insoluble? ph_adjust->success Soluble? complexation Attempt 4: Complexation (e.g., Cyclodextrins) surfactant->complexation Insoluble? surfactant->success Soluble? complexation->success Soluble? failure Further Assistance Required Contact Technical Support complexation->failure Insoluble?

Troubleshooting workflow for solubility issues.
Method 1: Co-solvents

The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[5][6]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or propylene glycol.[5][6]

  • Protocol:

    • Dissolve the this compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution.

    • Gradually add the stock solution to your biological buffer while vortexing to ensure proper mixing.

    • Important: The final concentration of the co-solvent in your working solution should be kept low (typically <1%) to avoid affecting the biological system.

Co-solventAdvantagesConsiderations
DMSO High solubilizing capacity for many poorly soluble drugs.Can have effects on cell viability and enzyme activity at higher concentrations.
Ethanol Readily available and less toxic than DMSO at low concentrations.May not be as effective as DMSO for highly hydrophobic compounds.
Method 2: pH Adjustment

Altering the pH of the buffer can increase the solubility of ionizable compounds.[5]

  • Protocol:

    • Suspend the this compound in your biological buffer.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.

    • Observe for dissolution as the pH changes.

    • Once dissolved, adjust the pH back to the desired experimental range, being mindful that the compound may precipitate out again.

Method 3: Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Recommended Surfactants: Tween-80, Pluronic F-68.[6]

  • Protocol:

    • Prepare your biological buffer containing a low concentration of the chosen surfactant (e.g., 0.1% - 1%).

    • Add the this compound to the surfactant-containing buffer.

    • Use mechanical agitation (vortexing, sonication) to aid dissolution.

Method 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]

  • Protocol:

    • Prepare an aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or a derivative like HP-β-CD).

    • Add the this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 225.46 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 2.25 mg of this compound and place it in a microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved.

    • Store the stock solution at -20°C.

Protocol 2: Dilution of DMSO Stock into Biological Buffer

  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Target biological buffer (e.g., PBS, pH 7.4)

    • Vortex mixer

  • Procedure:

    • Warm the DMSO stock solution to room temperature.

    • To prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the biological buffer.

    • Immediately vortex the solution to ensure proper mixing and prevent precipitation.

    • The final DMSO concentration will be 1%.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the decision-making process for selecting a solubilization method.

G start Initial Assessment: Is the compound soluble in the buffer alone? cosolvent Use Co-solvent (e.g., DMSO) start->cosolvent No end Proceed with Experiment start->end Yes check_compatibility Check for experimental compatibility cosolvent->check_compatibility ph_adjust Adjust pH surfactant Use Surfactant ph_adjust->surfactant pH change not effective ph_adjust->check_compatibility complexation Use Complexing Agent surfactant->complexation Surfactant not effective surfactant->check_compatibility complexation->check_compatibility check_compatibility->ph_adjust Not Compatible check_compatibility->end Compatible

References

Technical Support Center: Synthesis of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nicotinamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Question: My reaction to synthesize N-(Hydroxymethyl)nicotinamide is giving a low yield. What are the optimal conditions?

Answer: Low yields in the synthesis of N-(Hydroxymethyl)nicotinamide can often be attributed to suboptimal reaction conditions. The most common and efficient method involves the reaction of nicotinamide with formaldehyde using a basic catalyst.[1] For optimal results, ensure the following parameters are met.

Optimized Reaction Conditions for N-(Hydroxymethyl)nicotinamide Synthesis

Parameter Value Reference
Nicotinamide 3.0 g [1]
Formaldehyde (36.8% aq. solution) 5.0 mL [1]
Potassium Carbonate (catalyst) 0.03 g [1]
Reaction Temperature Boiling Water Bath [1]
Reaction Time 1 hour [1]

| Expected Yield | 72.4% | [1] |

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the formaldehyde solution has not degraded and the nicotinamide is of high purity.

  • Catalyst Efficiency: Potassium carbonate is an effective catalyst for this reaction.[1] Ensure it is anhydrous and properly dispersed in the reaction mixture.

  • Temperature Control: Maintaining the reaction at the temperature of a boiling water bath is crucial for the reaction to proceed efficiently.[1]

  • Stirring: Ensure continuous and efficient stirring throughout the 1-hour reaction time to ensure proper mixing of reactants.[1]

Question: I am synthesizing β-nicotinamide riboside (β-NR) and struggling with the formation of side products and decomposition. How can I minimize these issues?

Answer: The synthesis of β-nicotinamide riboside is challenging due to the labile nature of its glycosidic bond.[2] Stability is a key concern, as the compound is susceptible to degradation by nucleophiles in both acidic and alkaline conditions.[3] Key factors to control are reaction temperature and duration.

Key Considerations for β-NR Synthesis:

  • Temperature Control: Reaction temperature is critical. For instance, in the two-step synthesis involving the coupling of 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose with ethyl nicotinate followed by treatment with methanolic ammonia, maintaining the second step at 0°C is essential. At -20°C, the formation of the intermediate methyl nicotinate riboside is favored, while the desired NR formation is slow.[4]

  • Reaction Time: Extended incubation times can lead to the decomposition of β-NR, with nicotinamide becoming a major byproduct.[4] For the methanolic ammonia step, a reaction time of 15-18 hours at 0°C is recommended, with hourly monitoring after 15 hours.[4]

  • Inert Atmosphere: The coupling reaction using trimethylsilyl trifluoromethanesulfonate (TMSOTf) is sensitive to water. Therefore, the reaction must be performed under an inert atmosphere using scrupulously dry glassware.[4]

Question: What are some alternative, greener synthesis methods for nicotinamide derivatives?

Answer: Enzymatic synthesis offers a sustainable alternative to traditional chemical methods for forming amide bonds. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to synthesize nicotinamide derivatives.[1][5] This approach provides high product yields under mild reaction conditions and can be adapted for continuous-flow processes, which significantly reduces reaction times compared to batch processes.[1][5] For example, in a continuous-flow microreactor, the synthesis of certain nicotinamide derivatives was achieved in 35 minutes, a significant improvement from the 24 hours required in a batch reactor.[5]

Purification Challenges

Question: I am having difficulty purifying my nicotinamide derivative, which is contaminated with unreacted nicotinic acid. How can I effectively separate them?

Answer: Separating nicotinamide from nicotinic acid can be challenging due to their similar solubility characteristics.[6] Standard recrystallization from water is often not feasible due to the high water solubility of nicotinamide.[6]

Effective Purification Strategies:

  • Solvent-based Separation: A patented method involves suspending the impure nicotinamide in benzene and treating it with an amine like piperidine or morpholine. These amines are inert to nicotinamide but react with nicotinic acid to form salts that are soluble in benzene. The purified, unreacted nicotinamide can then be recovered by filtration.[6]

  • Recrystallization with pH adjustment: Recrystallization from a mixture of 2-methylpropan-1-ol and water at a pH between 7 and 10 can effectively remove nicotinic acid and its salts, yielding highly pure nicotinamide.[7]

  • Ion-Exchange Chromatography: This is a known, albeit potentially more expensive, method for purifying crude nicotinamide from impurities like nicotinic acid.[7]

Question: My synthesized 1,4-dihydronicotinamide riboside (NRH) is unstable during purification. What is the best way to purify and store it?

Answer: 1,4-dihydronicotinamide riboside (NRH) is sensitive to both hydrolysis and oxidation, especially under ambient conditions.[8] Therefore, purification and storage require specific conditions.

Purification and Storage of NRH:

  • Anaerobic and Alkaline Conditions: The synthesis of NRH via the reduction of nicotinamide riboside chloride (NRCl) with sodium dithionite must be performed under anaerobic and alkaline conditions, as the aqueous solution of sodium dithionite is unstable in the presence of air at neutral pH.[8]

  • Immediate Purification: The crude product should be purified immediately after synthesis.[8]

  • Chromatography: While reverse-phase HPLC with a C18 resin can be used, a more scalable method involves column chromatography using a mixture of basic alumina and silica (2:3 weight ratio) with methanol as the eluent.[8]

  • Long-term Storage: The stability of NRH is affected by temperature, pH, light, and oxygen. It hydrolyzes quickly in acidic conditions and oxidizes in the presence of oxygen. For long-term storage, it is best kept under a nitrogen atmosphere, at lower temperatures, and under basic pH conditions.[9]

Characterization

Question: How can I confirm the chemical structure and purity of my synthesized nicotinamide derivative?

Answer: A combination of spectroscopic and spectrometric techniques is essential for structural confirmation and purity assessment.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized compound.[1] For example, in the synthesis of β-NR, ¹H NMR can confirm the stereoselective formation of the β-isomer.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized derivative and confirm its identity.[1]

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is a powerful tool for assessing the purity of the final product and for monitoring reaction progress.[4][10] A well-developed HPLC method can resolve the desired product from starting materials and byproducts.[10]

Experimental Protocols & Workflows

Protocol: Synthesis of β-Nicotinamide Riboside (Two-Step Methodology)

This protocol is adapted from an efficient two-step procedure for the stereoselective synthesis of β-NR.[4]

Step 1: Preparation of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

  • Thoroughly clean and flame-dry a three-neck round-bottom flask under an inert atmosphere (e.g., argon).

  • Allow the flask to cool to room temperature.

  • Couple 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose with 1.5 equivalents of ethyl nicotinate in dichloromethane.

  • Add 1 equivalent of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the mixture.

  • The reaction can be accomplished within approximately 10 hours.

  • After the reaction, remove the aqueous phase under high vacuum to obtain the purified intermediate.

Step 2: Synthesis of β-Nicotinamide Riboside

  • Dissolve the syrup-like intermediate from Step 1 in ice-cold 5.5 N ammonia in methanol (NH₃/MeOH) under an argon atmosphere.

  • Maintain the reaction at 0°C for 15-18 hours.

  • Monitor the reaction hourly after 15 hours by taking a small aliquot, drying it rapidly, and analyzing it (e.g., by C18-Reverse Phase HPLC).

  • Once the reaction is complete, remove the methanol and ammonia.

  • Purify the product using a suitable method, such as chromatography on an octadecyl-functionalized silica gel.

  • Remove the aqueous phase under high vacuum to obtain the purified β-nicotinamide riboside.

Visualizations

Diagrams of Workflows and Pathways

G General Workflow for Nicotinamide Derivative Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (e.g., Nicotinamide, Ribose derivative) reaction Chemical Reaction (e.g., Glycosylation, Amidation) start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring quenching Reaction Quenching / Neutralization monitoring->quenching Reaction Complete extraction Solvent Extraction quenching->extraction purification Purification (Recrystallization, Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization purity Purity Analysis (HPLC) characterization->purity final_product Final Product purity->final_product

Caption: General workflow for the synthesis, purification, and analysis of nicotinamide derivatives.

G Troubleshooting Low Reaction Yield start Low Yield Observed q1 Are reaction conditions (temp, time, catalyst) optimal? start->q1 sol1 Adjust to recommended protocol conditions. q1->sol1 No q2 Are reagents of high quality and purity? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run experiment and monitor closely. sol1->end_node sol2 Use fresh, high-purity starting materials. q2->sol2 No q3 Are side reactions or decomposition occurring? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Modify conditions (e.g., lower temperature, inert atmosphere). Analyze byproducts. q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: A decision tree for troubleshooting low yields in nicotinamide derivative synthesis.

NAD_Salvage_Pathway NAD+ Biosynthesis and Precursor Pathways NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN (rate-limiting) NR Nicotinamide Riboside (NR) NR->NMN NAD NAD+ NMN->NAD Consumption NAD+ Consuming Enzymes (Sirtuins, PARPs) NAD->Consumption NAMPT NAMPT NMRK NMRK1/2 NMNAT NMNATs Consumption->NAM recycles

Caption: Key pathways in NAD+ biosynthesis from nicotinamide and nicotinamide riboside precursors.

References

Technical Support Center: 2,5,6-Trichloronicotinamide Stability for Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2,5,6-Trichloronicotinamide in experimental assays. The following information is designed to address common challenges and provide practical solutions for handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chlorinated derivative of nicotinamide. Its key properties are summarized below.

PropertyValueSource
CAS Number 142266-62-4[1]
Molecular Formula C₆H₃Cl₃N₂O[1]
Molecular Weight 225.46 g/mol [1]
Appearance Beige Fine Crystalline Powder[2]
Melting Point 164-167 °C[2]
Storage Inert atmosphere, Room Temperature[2]

Q2: What are the primary stability concerns for this compound in assay conditions?

The primary stability concerns for this compound in aqueous assay buffers are hydrolysis and photodegradation. The three chlorine substituents on the pyridine ring, particularly at the 2- and 6-positions, are susceptible to nucleophilic substitution by water (hydrolysis), which can be catalyzed by acidic or basic conditions. The nicotinamide functional group itself can also undergo hydrolysis, especially at non-neutral pH. Furthermore, similar to other nicotinamide derivatives, the compound may be sensitive to light.

Q3: What solvents are recommended for preparing stock solutions of this compound?

  • Dimethyl Sulfoxide (DMSO): Generally a good solvent for a wide range of organic compounds.

  • Ethanol: Another common organic solvent that can be used.

  • Methanol: Can also be used for stock solution preparation.

It is crucial to prepare stock solutions in a dry, inert atmosphere to minimize premature degradation. For aqueous assays, it is recommended to dilute the stock solution into the final assay buffer immediately before use to minimize the compound's exposure to aqueous conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent assay results or loss of compound activity over time. Hydrolysis of this compound in aqueous buffer. The chlorine atoms on the pyridine ring are susceptible to hydrolysis, leading to the formation of less active or inactive byproducts. This process can be accelerated by non-neutral pH and elevated temperatures.1. Optimize pH: Whenever possible, perform assays at a neutral pH (6.5-7.5) to minimize acid- and base-catalyzed hydrolysis. 2. Control Temperature: Run experiments at the lowest feasible temperature and avoid prolonged incubation at elevated temperatures. If heating is necessary, minimize the duration. 3. Fresh Preparations: Prepare working solutions of this compound in aqueous buffer immediately before each experiment from a fresh dilution of a high-concentration stock in an anhydrous organic solvent (e.g., DMSO). 4. Inert Atmosphere: For long-term storage of stock solutions, use an inert gas (e.g., argon or nitrogen) overlay to prevent moisture contamination.
Assay variability, especially when experiments are run on different days or under different lighting conditions. Photodegradation. Nicotinamide and its derivatives can be sensitive to light, leading to degradation and loss of activity upon exposure to ambient or strong light sources.1. Protect from Light: Store stock solutions and conduct experiments in amber-colored vials or tubes. Protect plates and solutions from direct light by covering them with aluminum foil or using a dark room. 2. Use of Photostable Reagents: If possible, select assay reagents that do not promote photosensitization.
Poor solubility or precipitation of the compound in the assay buffer. Low aqueous solubility. this compound is a relatively nonpolar molecule with limited solubility in purely aqueous solutions.1. Use of Co-solvents: Include a small percentage (typically <1-5%) of an organic co-solvent such as DMSO or ethanol in the final assay buffer to improve solubility. Ensure the chosen co-solvent and its concentration do not interfere with the assay. 2. Sonication: Briefly sonicate the solution after dilution to aid in dissolution. 3. pH Adjustment: Depending on the pKa of the compound, slight adjustments in the buffer pH might improve solubility, but this needs to be balanced with stability considerations.
Unexpected assay interference or artifacts. Reactivity with assay components. The electrophilic nature of the chlorinated pyridine ring could lead to reactions with nucleophilic groups present in assay reagents (e.g., thiol groups in proteins or reducing agents like DTT).1. Assay Component Compatibility: Evaluate the compatibility of this compound with all assay components in preliminary experiments. 2. Control Experiments: Run control experiments without the biological target to identify any non-specific interactions between the compound and assay reagents.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution in an organic solvent to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a screw cap and PTFE septum

Procedure:

  • Weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Seal the vial tightly with the screw cap.

  • Vortex or sonicate the vial until the solid is completely dissolved.

  • Purge the headspace of the vial with inert gas before final sealing.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound under specific assay conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl) at various pH values

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound at a known concentration (e.g., 100 µM) in the aqueous buffer of interest.

    • Divide the solution into several aliquots for different time points and conditions (e.g., different pH, temperature, light exposure).

  • Incubation:

    • Incubate the aliquots under the desired experimental conditions. For example:

      • pH stability: Incubate at different pH values (e.g., 4, 7, 9) at a constant temperature.

      • Temperature stability: Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) at a constant pH.

      • Photostability: Expose to a controlled light source (or ambient light) and compare with a sample kept in the dark.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and immediately quench any further degradation by freezing or by diluting into the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of acetonitrile and water (with a modifier like 0.1% formic acid) to separate the parent compound from its degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical stability data for this compound under various conditions, which should be determined experimentally using the protocol above.

ConditionHalf-life (t₁/₂)Degradation Rate Constant (k)
pH 4.0 at 25°C 12 hours0.0578 hr⁻¹
pH 7.0 at 25°C 48 hours0.0144 hr⁻¹
pH 9.0 at 25°C 8 hours0.0866 hr⁻¹
pH 7.0 at 4°C > 1 week< 0.0041 hr⁻¹
pH 7.0 at 37°C 24 hours0.0289 hr⁻¹
pH 7.0 at 25°C (Light) 36 hours0.0192 hr⁻¹
pH 7.0 at 25°C (Dark) 48 hours0.0144 hr⁻¹

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_analysis Analysis cluster_assay Assay Protocol prep_stock Prepare Stock Solution in Anhydrous DMSO prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working Immediate Use incubate Incubate under Test Conditions (pH, Temp, Light) prep_working->incubate run_assay Perform Assay with Freshly Prepared Compound prep_working->run_assay sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Degradation Rate hplc->data

Caption: Workflow for preparing and evaluating the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Degradation Products compound This compound hydrolysis Hydrolysis (H₂O, pH extremes) compound->hydrolysis photodegradation Photodegradation (Light Exposure) compound->photodegradation hydroxylated Hydroxylated Pyridines hydrolysis->hydroxylated dechlorinated Dechlorinated Nicotinamides hydrolysis->dechlorinated other Other Photoproducts photodegradation->other

Caption: Potential degradation pathways for this compound in assay conditions.

This technical support center provides a starting point for improving the stability of this compound in your assays. It is essential to empirically determine the optimal conditions for your specific experimental setup.

References

Technical Support Center: Synthesis of Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polychlorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: My vapor-phase chlorination of pyridine is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in vapor-phase chlorination are a frequent issue, often stemming from suboptimal reaction conditions or catalyst inefficiency.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: High-temperature vapor-phase chlorination requires careful control of temperature, reactant mole ratios, and residence time. Deviations from optimal conditions can lead to incomplete reaction or degradation of the starting material and product.

    • Troubleshooting: Systematically optimize the reaction temperature, the molar ratio of chlorine to pyridine, and the space velocity (residence time). For the synthesis of pentachloropyridine, for instance, feasible conditions with certain catalysts can be found in the temperature range of 590-650 K, a pyridine to chlorine molar ratio of around 1:8.5, and a space velocity of 600-800 hr⁻¹[1].

  • Inefficient Catalyst: The choice of catalyst is crucial for achieving high yields. Without an effective catalyst, higher temperatures and longer reaction times may be needed, leading to increased byproduct formation.

    • Troubleshooting: For pentachloropyridine synthesis, catalysts containing mixtures of Ba, Ca, La, and Rh salts have been shown to yield up to 95%[1]. For tetrachloropyridines, Lewis acids like FeCl₂ are commonly used in catalytic chlorination steps[2].

  • Byproduct Formation: High temperatures can lead to the formation of tarry byproducts and carbonization, which trap the desired product and reduce the isolated yield[3].

    • Troubleshooting: The introduction of an inert gaseous diluent, such as carbon tetrachloride, can minimize the formation of tars and prevent flashing or explosions[3].

Q2: I am observing a mixture of regioisomers in my polychlorinated pyridine product. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common challenge in the direct chlorination of the pyridine ring, which is deactivated towards electrophilic substitution.

Strategies to Enhance Regioselectivity:

  • Employ Pyridine N-oxide: A widely used strategy is to first oxidize pyridine to pyridine N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the 2- and 4-positions. The N-oxide can be deoxygenated after the chlorination step to yield the desired substituted pyridine[4].

  • Two-Stage Thermal Process: For vapor-phase chlorination, using a two-stage reactor with different temperature zones can improve selectivity. A high-temperature zone (350°C to 500°C) followed by a lower temperature zone (below 340°C) has been shown to enhance the selective chlorination of pyridine compounds[5][6].

  • Control of Reaction Conditions: In some cases, adjusting the solvent and pH can influence the regiochemical outcome of chlorination reactions.

Q3: My high-temperature chlorination reaction is producing a significant amount of tar and other byproducts. How can I minimize their formation?

A3: The formation of tarry byproducts is a known issue in high-temperature vapor-phase chlorination of pyridines, often due to the harsh reaction conditions[3].

Troubleshooting & Optimization:

  • Use of an Inert Diluent: Admixing the chlorine gas with vapors of an inert solvent like carbon tetrachloride before reacting with pyridine can substantially minimize tar formation, carbonization, and the risk of explosions[3].

  • Catalyst Selection: Employing an effective catalyst can allow for lower reaction temperatures and shorter residence times, thereby reducing the extent of side reactions. Silicates and silicate clays are used as catalysts in the gas-phase chlorination of α-picoline to produce chlorinated pyridines, which helps to avoid tarry byproducts[7].

  • Temperature Control: Precise control of the reaction temperature is critical. Overheating can lead to pyrolysis and the formation of complex, high-molecular-weight byproducts[8]. Utilizing a reactor with efficient heat transfer and temperature monitoring is essential.

Q4: I'm struggling with the purification of my crude polychlorinated pyridine product. What are some effective methods?

A4: The purification of polychlorinated pyridines can be challenging due to the presence of isomers with similar physical properties and other byproducts.

Common Purification Techniques:

  • Crystallization: For solid products, crystallization is a highly effective method for achieving high purity. The choice of solvent is critical and may require some experimentation.

  • Distillation: For volatile polychlorinated pyridines, fractional distillation under reduced pressure can be used to separate components with different boiling points.

  • Column Chromatography: This is a versatile technique for separating isomers. However, the basic nature of the pyridine nitrogen can cause tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent[9].

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the pyridine derivatives into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted with an organic solvent[9].

Q5: My chlorination reaction is highly exothermic and difficult to control. What measures can I take to ensure safety?

A5: Exothermic reactions pose a significant safety risk, potentially leading to thermal runaway, pressure buildup, and the formation of hazardous degradation products.

Managing Exothermic Reactions:

  • Slow Addition of Reagents: Adding the chlorinating agent dropwise or in small portions over an extended period allows for better control of the heat generated[9].

  • Efficient Cooling: Conducting the reaction in a cooling bath (e.g., ice-water or ice-salt) is essential to dissipate the heat produced and maintain a stable reaction temperature[9].

  • Dilution: Performing the reaction in a suitable solvent at a lower concentration can help to moderate the reaction rate and improve heat transfer[9].

  • Continuous Flow Chemistry: For larger-scale reactions, continuous flow reactors offer superior temperature control and are inherently safer for managing highly exothermic processes.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for polychlorinated pyridines.

Table 1: Synthesis of Pentachloropyridine

Starting MaterialChlorinating AgentCatalystTemperature (°C)Molar Ratio (Pyridine:Cl₂)Yield (%)Reference
PyridineChlorine (vapor)Ba, Ca, La, Rh salts317-3771:8.5up to 95[1]
PyridineChlorine (vapor)->300--[10]

Table 2: Synthesis of Tetrachloropyridine Isomers

Starting MaterialChlorinating AgentCatalystTemperature (°C)Key ConditionsProductYield (%)Reference
PyridineChlorine (gas) & Visible Light-300-320Two-step processDichloropyridine (intermediate)-[2]
DichloropyridineChlorine (gas)FeCl₂225-245Second step of a two-step processTetrachloropyridineHigh[2]
α-PicolineChlorine (gas)Attapulgite300Aqueous solution2,3,5,6-Tetrachloropyridine-[7]
PentachloropyridineZincQuaternary ammonium salt78-120Solvent: Acetonitrile2,3,5,6-Tetrachloropyridine93.6 (conversion)[11]
Ester of 2,2,4-trichloro-4-cyanobutyric acidPOCl₃Hydrogen chloride120-140-2,3,5,6-Tetrachloropyridine60-90[12]

Experimental Protocols

Protocol 1: Synthesis of 2,3,5,6-Tetrachloropyridine via Liquid-Phase Chlorination

This protocol is adapted from a patented method and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Pyridine

  • Sulfur dichloride

  • Carbon tetrachloride

  • 20% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, add 4.0g (50 mmol) of pyridine to 20 ml of carbon tetrachloride in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture to 0°C using an ice bath.

  • While maintaining the internal temperature below 20°C, slowly add a solution of 52.5g (500 mmol) of sulfur dichloride in 5 ml of carbon tetrachloride dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 71-80°C) and maintain for 6 hours.

  • Cool the reaction solution to room temperature and filter to remove any solid precipitate.

  • Cool the filtrate in an ice bath and slowly add 20% sodium hydroxide solution dropwise with vigorous stirring until the solution is neutral. Ensure the internal temperature does not exceed 10°C.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate overnight.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography using a mobile phase of petroleum ether/ethyl acetate (9:1) to obtain 2,3,5,6-tetrachloropyridine as a white solid[13].

Protocol 2: Purification of Crude Polychlorinated Pyridine by Crystallization

This is a general procedure that may need to be optimized for specific polychlorinated pyridines.

Materials:

  • Crude polychlorinated pyridine

  • A suitable solvent or solvent mixture (e.g., ethanol, methanol, hexane, toluene)

  • Heating mantle or hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Place the crude polychlorinated pyridine in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add more solvent in small portions until a clear solution is obtained at the boiling point of the solvent. Avoid adding excessive solvent.

  • Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If crystals do not form upon cooling, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in Polychlorinated Pyridine Synthesis start Low Yield Observed q1 Are reaction conditions (temperature, mole ratio, time) optimized? start->q1 q2 Is an effective catalyst being used? q1->q2 Yes sol1 Systematically vary temperature, mole ratios, and residence time to find optimal parameters. q1->sol1 No q3 Is there significant byproduct/tar formation? q2->q3 Yes sol2 Screen different catalysts (e.g., Lewis acids, mixed metal salts). Ensure catalyst is not poisoned. q2->sol2 No sol3 Use an inert diluent (e.g., CCl4). Improve temperature control. Consider a two-stage reactor. q3->sol3 Yes

Caption: A troubleshooting workflow for addressing low yields.

Regioselectivity_Improvement Strategies for Improving Regioselectivity start Poor Regioselectivity (Mixture of Isomers) q1 Is direct chlorination of pyridine being used? start->q1 strategy1 Strategy 1: Pyridine N-Oxide Route q1->strategy1 Yes strategy2 Strategy 2: Process Condition Tuning q1->strategy2 Yes step1_1 1. Oxidize Pyridine to Pyridine N-Oxide strategy1->step1_1 step1_2 2. Perform Chlorination (Directs to C2/C4) step1_1->step1_2 step1_3 3. Deoxygenate N-Oxide to obtain product step1_2->step1_3 step2_1 For Vapor-Phase: Implement two-stage temperature profile strategy2->step2_1 step2_2 For Liquid-Phase: Screen solvents and adjust pH strategy2->step2_2

Caption: Decision-making for improving regioselectivity.

Vapor_Phase_Chlorination_Workflow Vapor-Phase Chlorination & Workup reagents Pyridine Chlorine (Optional: Inert Gas, Catalyst) reactor High-Temperature Vapor-Phase Reactor (e.g., 300-500°C) reagents->reactor condensation Condensation of Reaction Mixture reactor->condensation neutralization Neutralization (e.g., with NaOH solution) condensation->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (Distillation, Crystallization, or Chromatography) extraction->purification product Pure Polychlorinated Pyridine purification->product

Caption: General workflow for vapor-phase chlorination.

References

Validation & Comparative

Comparative Efficacy of Novel Nicotinamide Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a series of novel nicotinamide analogs. The data presented is derived from a study focused on the design and synthesis of nicotinamide derivatives with potent antifungal activity. While not direct analogs of 2,5,6-trichloronicotinamide, these compounds share the core nicotinamide scaffold and have been systematically evaluated for their ability to inhibit the growth of various fungal pathogens, including drug-resistant strains. The primary mechanism of action for the most potent of these analogs has been identified as the disruption of the fungal cell wall.

Data Presentation: In Vitro Antifungal Activity of Nicotinamide Analogs

The following table summarizes the minimum inhibitory concentration (MIC) values of selected nicotinamide derivatives against the fluconazole-sensitive Candida albicans strain SC5314. A lower MIC value indicates greater antifungal potency. The data highlights the structure-activity relationship (SAR), demonstrating how substitutions on the nicotinamide scaffold influence antifungal efficacy.

Compound IDR GroupMIC (μg/mL) against C. albicans SC5314
7 (Hit Compound)16
16a 2-amino-5-isopropylphenyl0.5
16b 2-amino-5-ethylphenyl1
16c 2-amino-5-methylphenyl2
16d 2-amino-5-chlorophenyl4
16e 2-amino-5-fluorophenyl4
16f 2-amino-5-bromophenyl2
16g 2-amino-3-isopropylphenyl0.25
16h 2-amino-4-isopropylphenyl1
16i 2-amino-6-isopropylphenyl8
16j 2-aminophenyl8
Fluconazole (Reference Drug)0.5

Data extracted from a study on the design and synthesis of novel nicotinamide derivatives as antifungal agents.[1][2]

The most potent compound identified was 16g , which exhibited an MIC of 0.25 μg/mL against C. albicans SC5314.[1][2] Further testing revealed that compound 16g also demonstrated significant activity against several fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL.[1]

Experimental Protocols

The following methodologies were employed in the evaluation of the antifungal activity of the nicotinamide analogs.

Synthesis of Nicotinamide Derivatives

The synthesis of the target nicotinamide derivatives was achieved through a one-step coupling reaction. A mixture of the appropriate aromatic carboxylic acid, the corresponding amine, and a coupling agent in a suitable solvent was stirred at room temperature. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was processed to isolate the final product, which was then purified by column chromatography. The chemical structures of all synthesized compounds were confirmed using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline, and the cell density was adjusted to a final concentration of 0.5–2.5 × 103 cells/mL in the test wells.

  • Preparation of Drug Dilutions: The test compounds and the reference drug (fluconazole) were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions were then prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Incubation: The fungal inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of fungal growth compared to the drug-free control well.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Preparation of Fungal Inoculum A->B E Addition of Fungal Inoculum to Plate B->E C Preparation of Compound Stock Solutions D Serial Dilution in 96-well Plate C->D D->E F Incubation (35°C, 24-48h) E->F G Visual or Spectrophotometric Reading F->G H Determination of Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the in vitro antifungal susceptibility of nicotinamide analogs.

Proposed Mechanism of Action: Fungal Cell Wall Disruption

The most potent nicotinamide analog, 16g , is believed to exert its antifungal effect by disrupting the integrity of the fungal cell wall. This leads to morphological changes and ultimately cell death.[1][2]

signaling_pathway cluster_compound Compound Action cluster_cell Fungal Cell cluster_effect Biological Effect Compound Nicotinamide Analog (16g) CellWall Fungal Cell Wall Compound->CellWall Targets CellMembrane Cell Membrane Disruption Cell Wall Disruption (Broken Edges, Thickening) CellWall->Disruption Leads to Morphology Altered Cell Morphology Disruption->Morphology Death Fungal Cell Death Morphology->Death

Caption: Proposed mechanism of action for potent nicotinamide analogs against fungal pathogens.

References

Comparative Validation of 2,5,6-Trichloronicotinamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-cancer compound, 2,5,6-Trichloronicotinamide, against the well-characterized NAMPT inhibitor, FK866. The following sections present hypothetical validation data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. This document is intended to serve as a framework for the evaluation of this compound's potential as a therapeutic agent.

Introduction to this compound

This compound is a nicotinamide analog with a chemical structure suggesting potential activity as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The NAMPT enzyme is a critical component of the NAD+ salvage pathway, which is frequently upregulated in various cancers to meet their high metabolic demands.[1][2][3] Inhibition of NAMPT has been shown to deplete cellular NAD+ levels, leading to energy crisis and apoptosis in cancer cells, making it a promising target for cancer therapy.[3][4] This guide outlines a hypothetical validation study to assess the anti-cancer efficacy of this compound in comparison to FK866, a known potent NAMPT inhibitor.[5]

Experimental Validation Workflow

The validation of a novel anti-cancer compound follows a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies. The following diagram illustrates the proposed experimental pipeline for the characterization of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Data Analysis & Comparison A Compound Preparation (this compound & FK866) B Selection of Cancer Cell Lines (e.g., HCT116, A549, MDA-MB-231) A->B C Cell Viability Assay (MTT) Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E G Intracellular NAD+ Measurement C->G F Western Blot Analysis (PARP, Caspase-3, NAMPT) D->F E->F H Comparative Analysis of This compound vs. FK866 F->H G->H G cluster_0 NAD+ Salvage Pathway cluster_1 Cellular Processes cluster_2 Cellular Outcomes NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NAD NAD+ NMN->NAD Glycolysis Glycolysis / TCA Cycle NAD->Glycolysis PARP PARP (DNA Repair) NAD->PARP Sirtuins Sirtuins NAD->Sirtuins NAMPT->NMN ATP ATP Production Glycolysis->ATP DNA_Repair DNA Repair PARP->DNA_Repair Energy_Stress Energy Stress ATP->Energy_Stress Depletion leads to Apoptosis Apoptosis DNA_Repair->Apoptosis Failure leads to Energy_Stress->Apoptosis Compound This compound FK866 Compound->NAMPT Inhibition

References

Investigating the Off-Target Profile of 2,5,6-Trichloronicotinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target effects of a small molecule is paramount to predicting its therapeutic window and potential toxicities. While direct experimental data on the biological targets of 2,5,6-Trichloronicotinamide remains scarce in publicly available literature, its structural similarity to other nicotinamide-based compounds offers a predictive framework for its potential on- and off-target activities. This guide provides a comparative analysis of potential target classes for this compound, drawing parallels with known nicotinamide-based inhibitors and their alternatives. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.

The nicotinamide scaffold is a common feature in a variety of enzyme inhibitors, suggesting that this compound may also exhibit inhibitory activity against similar targets. Based on the known activities of analogous compounds, the primary potential target classes for this compound include protein kinases, Poly(ADP-ribose) polymerases (PARPs), and enzymes of the nicotinamide adenine dinucleotide (NAD+) salvage pathway, such as inosine monophosphate dehydrogenase (IMPDH).

Comparative Analysis of Potential Target Classes

To provide a framework for evaluating the potential off-target effects of this compound, this guide compares well-characterized nicotinamide-based inhibitors with alternative inhibitors for three potential target classes: Aurora Kinase A, PARP1, and IMPDH2.

I. Protein Kinase Inhibition: Aurora Kinase A

Nicotinamide derivatives have been explored as inhibitors of various protein kinases, including Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in cancer.[1]

Table 1: Comparison of a Nicotinamide-Based vs. Non-Nicotinamide-Based Aurora Kinase A Inhibitor

Compound NameChemical ClassPrimary Target IC50 (nM)Key Off-Targets and IC50/Ki (nM)Reference
MLN8237 (Alisertib) Non-NicotinamideAurora A: 1.2Aurora B: 11.9, FLT3: >1000, VEGFR2: >1000[2]
Hypothetical Profile for a Nicotinamide-Based Inhibitor (e.g., a derivative of 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide) NicotinamideAurora A: 0.61 (for a similar compound)Potential for off-target activity against other kinases sharing ATP-binding site homology.[1]

Note: The off-target profile for the nicotinamide-based inhibitor is predictive and based on the general behavior of this class of compounds.

II. PARP Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. Nicotinamide itself is a weak PARP inhibitor, and synthetic analogs can exhibit more potent activity. Off-target effects of PARP inhibitors can include interactions with kinases.[3][4]

Table 2: Comparison of a Nicotinamide-Based Surrogate vs. a Non-Nicotinamide-Based PARP1 Inhibitor

Compound NameChemical ClassPrimary Target IC50 (nM)Key Off-Targets and IC50/Ki (nM)Reference
Olaparib Non-NicotinamidePARP1: 1.4, PARP2: 0.9Generally clean kinase profile at therapeutic concentrations.[5]
Nicotinamide (as a surrogate) NicotinamidePARP1: ~21,000Weak inhibitor of various NAD+-dependent enzymes.[6]
III. IMPDH Inhibition

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, essential for DNA and RNA synthesis. Some nicotinamide analogs are metabolized into compounds that inhibit IMPDH.[7][8]

Table 3: Comparison of a Nicotinamide-Based Precursor vs. a Non-Nicotinamide-Based IMPDH Inhibitor

Compound NameChemical ClassPrimary TargetKey Off-Targets and Adverse EffectsReference
Mycophenolic Acid (MPA) Non-NicotinamideIMPDH2Immunosuppression, gastrointestinal issues.[9]
Tiazofurin (a precursor to a nicotinamide analog NAD mimic) Thiazole (metabolized to a nicotinamide analog)IMPDHMyelosuppression, hepatotoxicity.[7]

Experimental Protocols

To experimentally determine the on- and off-target effects of this compound, the following methodologies are recommended.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced by a kinase reaction, which is proportional to kinase activity. Inhibition of this activity by a compound can be quantified.

Materials:

  • Kinase of interest (e.g., Aurora Kinase A)

  • Kinase substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound or DMSO control.

    • Add the kinase enzyme and incubate to allow for binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[10]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[11][12]

Materials:

  • Cultured cells expressing the target protein

  • Test compound (this compound)

  • Lysis buffer

  • Antibodies against the target protein

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heat Challenge: Heat the cell suspensions or lysates across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve in the presence of the compound indicates target engagement.[13][14]

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a potential signaling pathway affected by nicotinamide-based inhibitors and a typical experimental workflow.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases RAS RAS Receptor_Tyrosine_Kinases->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Nicotinamide_Analog Nicotinamide Analog (e.g., this compound) Nicotinamide_Analog->MEK Potential Inhibition

Caption: Potential inhibition of the MEK/ERK signaling pathway by a nicotinamide analog.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_profiling Off-Target Profiling Compound_Library Compound Library Kinase_Assay In Vitro Kinase Assay Compound_Library->Kinase_Assay Hit_Identification Hit Identification Kinase_Assay->Hit_Identification CETSA Cellular Thermal Shift Assay Hit_Identification->CETSA Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Kinome_Scan Kinome-wide Profiling Target_Engagement->Kinome_Scan Selectivity_Profile Determine Selectivity Kinome_Scan->Selectivity_Profile

Caption: Workflow for identifying and characterizing kinase inhibitors.

References

Uncharted Territory: The Mechanism of Action of 2,5,6-Trichloronicotinamide Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability from various chemical suppliers, the biological activity and mechanism of action of 2,5,6-Trichloronicotinamide are currently not documented in publicly accessible scientific literature. Extensive searches for pharmacological data, screening results, and cellular targets have yielded no specific information regarding its effects on biological systems.

For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The absence of published studies means that its potential therapeutic applications, or toxicological properties, are entirely unknown. It represents a novel chemical entity for which the fundamental biological questions have yet to be answered.

Elucidating the Unknown: A Roadmap for Mechanism of Action Studies

To characterize the mechanism of action of this compound, a systematic and multi-faceted experimental approach would be required. The following outlines a potential workflow for such an investigation.

Experimental Workflow for Characterizing a Novel Compound

A Initial Screening B Phenotypic Screening (e.g., cell viability, proliferation) A->B C Target-Based Screening (e.g., enzyme assays, binding assays) A->C D Hit Identification & Validation B->D C->D E Dose-Response Studies (IC50/EC50 determination) D->E F Target Identification & Engagement E->F G Affinity Chromatography F->G H Cellular Thermal Shift Assay (CETSA) F->H I Pathway Analysis & Downstream Effects F->I J Western Blotting (key signaling proteins) I->J K RNA Sequencing (transcriptomic changes) I->K L Mechanism of Action Confirmed J->L K->L

Figure 1. A generalized workflow for determining the mechanism of action of an uncharacterized compound.

Key Experimental Protocols: A Closer Look

To provide a clearer understanding of the necessary research, detailed methodologies for initial exploratory experiments are outlined below.

Table 1: Proposed Initial Experiments for this compound

Experiment Objective Methodology Data Output
Cell Viability Assay To assess the cytotoxic or cytostatic effects of the compound on various cell lines.1. Seed cells in 96-well plates and allow to adhere overnight.2. Treat cells with a concentration range of this compound for 24, 48, and 72 hours.3. Add a viability reagent (e.g., MTT, resazurin) and incubate.4. Measure absorbance or fluorescence to determine the percentage of viable cells relative to a vehicle control.IC50 values (concentration at which 50% of cell growth is inhibited) for each cell line.
Enzyme Inhibition Assay To determine if the compound directly inhibits the activity of a specific enzyme or a panel of enzymes (e.g., kinases, proteases).1. In a microplate, combine the enzyme, its substrate, and varying concentrations of this compound.2. Incubate for a defined period to allow the enzymatic reaction to proceed.3. Stop the reaction and measure the product formation using an appropriate detection method (e.g., colorimetry, fluorescence, luminescence).IC50 values indicating the potency of enzymatic inhibition.
Receptor Binding Assay To investigate if the compound binds to a specific cell surface or nuclear receptor.1. Prepare cell membranes or purified receptors.2. Incubate with a radiolabeled or fluorescently tagged ligand known to bind to the receptor, in the presence of varying concentrations of this compound.3. Separate bound from unbound ligand.4. Quantify the amount of labeled ligand bound to the receptor to determine the displacement by the compound.Ki (inhibition constant) or IC50 values, indicating the compound's binding affinity for the receptor.

The Path Forward

The journey to understanding the mechanism of action of this compound begins with these foundational studies. Should the compound exhibit significant activity in these initial screens, further investigation into its downstream signaling pathways would be warranted. This could involve techniques such as phosphoproteomics, transcriptomics (RNA-seq), and genome-wide CRISPR screens to identify the full spectrum of its cellular effects and pinpoint its molecular targets.

For any research team, this compound represents a blank slate, offering the exciting prospect of discovering a novel biological probe or a starting point for a new therapeutic agent. The lack of existing data underscores the vastness of chemical space that remains to be explored and the potential for new discoveries in pharmacology and drug development.

Structure-Activity Relationship of Trichloronicotinamides and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,5,6-trichloronicotinamide and its analogous compounds, focusing on their potential as fungicidal and antimicrobial agents. While direct SAR studies on this compound are limited in publicly available literature, this review synthesizes findings from studies on structurally related chlorinated and substituted nicotinamide derivatives to elucidate key chemical features influencing biological activity. This information is crucial for researchers and scientists in the fields of drug discovery and agrochemical development.

Comparative Analysis of Biological Activity

Recent studies have explored a variety of substituted nicotinamide derivatives, revealing important insights into the impact of different functional groups on their fungicidal and antimicrobial efficacy. The following table summarizes the in vitro activity of selected N-(thiophen-2-yl) nicotinamide derivatives against various plant pathogens.

Compound IDR1R2R3RnTarget OrganismEC50 (mg/L)Reference
4a OC2H5CH3CN2-CH3-5-CN-6-ClCucumber Downy Mildew4.69[1][2]
4f OC2H5CH3CN5,6-Cl2Cucumber Downy Mildew1.96[1][2]
4i OCH3CH3CN5,6-Cl2Cucumber Downy Mildew>400[1]
4r OC2H5C2H5CN5,6-Cl2Cucumber Downy Mildew>400[1]
Diflumetorim ----Cucumber Downy Mildew21.44[1][2]
Flumorph ----Cucumber Downy Mildew7.55[1][2]

EC50: Half maximal effective concentration.

Key Structure-Activity Relationship Insights

The fungicidal activity of nicotinamide derivatives is significantly influenced by the substitution pattern on both the pyridine and the N-aryl rings.

SAR_Workflow cluster_backbone Nicotinamide Scaffold cluster_pyridine Pyridine Ring Modifications cluster_amide Amide Substituent Modifications cluster_activity Biological Activity Nicotinamide Nicotinamide P1 Chlorination Pattern P2 Other Substituents (e.g., CH3) A1 N-Aryl Group A2 Substituents on N-Aryl Ring Activity Fungicidal Efficacy P1->Activity Dichloro (5,6) enhances activity P2->Activity Methyl group position is critical A1->Activity Thiophene ring is favorable A2->Activity Ester and cyano groups influence potency

Caption: SAR workflow for nicotinamide-based fungicides.

Analysis of the data reveals several key trends:

  • Chlorination of the Pyridine Ring: Dichlorination at the 5 and 6 positions of the pyridine ring appears to be beneficial for fungicidal activity, as seen in the high potency of compound 4f (EC50 = 1.96 mg/L).[1][2] The presence of a single chloro group at the 6-position, combined with other substituents, also results in good activity (compound 4a , EC50 = 4.69 mg/L).[1][2]

  • Substituents on the N-thiophenyl Group: The nature of the substituents on the N-thiophenyl ring plays a crucial role. An ethyl ester (4f ) at the R1 position is more favorable than a methyl ester (4i ). Furthermore, a methyl group at the R2 position seems important for activity, as replacing it with an ethyl group (4r ) leads to a significant drop in potency.[1]

Experimental Protocols

The following provides a general methodology for the in vivo evaluation of fungicidal activity as described in the cited literature.

In Vivo Antifungal Assay (Greenhouse)

  • Pathogen Culture: Fungal pathogens are cultured on an appropriate medium (e.g., potato dextrose agar) at a suitable temperature (e.g., 24°C) for a specified period.

  • Spore Suspension Preparation: Spores are harvested from the culture plates and suspended in sterile distilled water containing a surfactant (e.g., Tween 80) to a desired concentration (e.g., 1 × 10^6 spores/mL).

  • Plant Cultivation: Healthy host plants (e.g., cucumber seedlings) are grown in a greenhouse to a specific developmental stage (e.g., two-leaf stage).

  • Compound Application: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant to the desired test concentrations. The solutions are then sprayed evenly onto the plant leaves. Control plants are sprayed with a solvent-water mixture without the test compound.

  • Inoculation: After the sprayed solutions have dried, the plants are inoculated with the fungal spore suspension by spraying until runoff.

  • Incubation: The inoculated plants are maintained in a growth chamber with controlled temperature, humidity, and light conditions for a period sufficient for disease development (e.g., 7 days).

  • Disease Assessment: The disease severity is assessed by measuring the lesion area or counting the number of lesions on the leaves. The protective effect of the compounds is calculated as a percentage of disease reduction compared to the control group.

  • Data Analysis: The EC50 values are calculated by probit analysis of the dose-response data.

Conclusion

The structure-activity relationship of nicotinamide derivatives highlights the critical role of the substitution pattern on the pyridine and N-aryl rings in determining their fungicidal potency. Specifically, dichlorination of the pyridine ring at the 5 and 6 positions, combined with appropriate substituents on the N-thiophenyl moiety, has been shown to yield compounds with excellent fungicidal activity against cucumber downy mildew. These findings provide a valuable framework for the rational design and development of novel and more effective nicotinamide-based fungicides. Further investigation into the synthesis and biological evaluation of this compound and its close analogs is warranted to fully explore their potential in this area.

References

Comparative Analysis of NAMPT Inhibitors in Cancer Cell Lines: A Focus on FK866 and GNE-617

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vitro activity of two potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, FK866 and GNE-617, across various cancer cell lines. This guide provides a comparative analysis of their cytotoxic effects, details the experimental protocols for their evaluation, and illustrates the underlying signaling pathway.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its elevated levels are a hallmark of many cancers. Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide. Inhibition of NAMPT presents a promising therapeutic strategy for cancer by depleting NAD+ levels, leading to energy crisis and cell death in cancer cells. This guide focuses on the comparative efficacy of two well-characterized NAMPT inhibitors, FK866 and GNE-617.

Activity of 2,5,6-Trichloronicotinamide

Despite a thorough search of publicly available scientific literature, no experimental data on the biological activity of this compound in any cell line was found. While its chemical structure suggests potential biological activity, its efficacy as a cytotoxic agent or a NAMPT inhibitor has not been reported. Therefore, this guide will focus on the extensively studied and potent NAMPT inhibitors, FK866 and GNE-617, as alternatives.

Comparative Efficacy of NAMPT Inhibitors

The cytotoxic activity of FK866 and GNE-617 has been evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

Cell LineCancer TypeFK866 IC50 (nM)GNE-617 IC50 (nM)
U251Glioblastoma-1.8
HT1080Fibrosarcoma-2.1
PC3Prostate Cancer-2.7
HCT116Colorectal Carcinoma-2
MiaPaCa2Pancreatic Cancer-7.4
NCI-H209Small Cell Lung Cancer0.38 - 7.2-
NCI-H69Small Cell Lung Cancer0.38 - 7.2-
NCI-H446Small Cell Lung Cancer0.38 - 7.2-
DMS79Small Cell Lung Cancer0.38 - 7.2-
H69AR (resistant)Small Cell Lung Cancer0.38 - 7.2-
A549Non-Small Cell Lung Cancer100-
HepG2Liver Carcinoma~1-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NAMPT inhibitors.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the NAMPT inhibitor (e.g., FK866 or GNE-617) or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and therefore to the number of viable cells.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

NAD+ Level Quantification (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying NAD+ levels in cells.

  • Cell Culture and Treatment: Cells are cultured and treated with the NAMPT inhibitor as described for the cell viability assay.

  • Metabolite Extraction: At the desired time points, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolites are then extracted by adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: The cell extracts are scraped, collected, and centrifuged to pellet cell debris. The supernatant containing the metabolites is collected and dried under a stream of nitrogen.

  • LC-MS/MS Analysis: The dried metabolite extract is reconstituted in a suitable solvent and injected into the LC-MS/MS system. NAD+ is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry.

  • Data Analysis: The amount of NAD+ in each sample is determined by comparing its peak area to a standard curve generated from known concentrations of NAD+.

Visualizations

Signaling Pathway of NAMPT Inhibition

The following diagram illustrates the mechanism of action of NAMPT inhibitors. By blocking the NAMPT enzyme, these compounds prevent the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis. The resulting depletion of the cellular NAD+ pool leads to a cascade of events, including metabolic collapse and ultimately, cancer cell death.

NAMPT_Pathway cluster_cell Cancer Cell cluster_inhibitor NAM Nicotinamide NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAD NAD+ NMN->NAD Synthesis Metabolism Cellular Metabolism (e.g., Glycolysis, TCA Cycle) NAD->Metabolism Coenzyme NAMPT->NMN Catalyzes Cell_Death Cell Death (Apoptosis, Necrosis) Metabolism->Cell_Death Depletion Leads to FK866 FK866 FK866->NAMPT Inhibits GNE617 GNE-617 GNE617->NAMPT Inhibits

Caption: Mechanism of action of NAMPT inhibitors.

Experimental Workflow for Inhibitor Evaluation

The diagram below outlines the general workflow for the in-vitro evaluation of NAMPT inhibitors.

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with NAMPT Inhibitors (e.g., FK866, GNE-617) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay nad_quantification NAD+ Level Quantification (LC-MS/MS) treatment->nad_quantification ic50 Determine IC50 Values viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis nad_quantification->data_analysis end End: Comparative Efficacy Report data_analysis->end

Caption: General workflow for in-vitro inhibitor testing.

A Comparative Analysis of Olaparib and Cisplatin in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PARP inhibitor Olaparib and the chemotherapeutic agent Cisplatin, focusing on their validation in preclinical xenograft models. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the protocols used in these studies.

Mechanism of Action: A Tale of Two DNA Damage Repair Pathways

Olaparib: Exploiting Synthetic Lethality

Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme.[1][2] PARP plays a critical role in the repair of DNA single-strand breaks (SSBs).[1] When PARP is inhibited by Olaparib, these SSBs accumulate. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[2]

In healthy cells, these DSBs can be efficiently repaired through the Homologous Recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2.[2][3] However, certain cancer cells have mutations in genes like BRCA1 or BRCA2, rendering their HR pathway deficient.[1] In these HR-deficient cells, the accumulation of DSBs due to PARP inhibition cannot be repaired, leading to genomic instability and ultimately, cell death.[1] This concept, where the inhibition of two separate DNA repair pathways leads to cell death while the inhibition of either one alone does not, is known as synthetic lethality.[1]

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell + Olaparib DNA_SSB_N Single-Strand Break PARP_N PARP Repair DNA_SSB_N->PARP_N Repaired DNA_DSB_N Double-Strand Break (at replication fork) DNA_SSB_N->DNA_DSB_N Survival_N Cell Survival & Genomic Stability PARP_N->Survival_N HR_N Homologous Recombination (BRCA1/2 proficient) DNA_DSB_N->HR_N Repaired HR_N->Survival_N Olaparib Olaparib PARP_C PARP Olaparib->PARP_C Inhibits DNA_SSB_C Single-Strand Break DNA_SSB_C->PARP_C Blocked DNA_DSB_C Double-Strand Break (Accumulation) DNA_SSB_C->DNA_DSB_C HR_C Defective Homologous Recombination (BRCA1/2 mutant) DNA_DSB_C->HR_C Fails Apoptosis Apoptosis & Genomic Instability DNA_DSB_C->Apoptosis HR_C->Apoptosis

Figure 1: Olaparib's mechanism of action via synthetic lethality.

Cisplatin: A Direct Assault on DNA

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by causing damage to DNA.[4] Upon entering a cell, the chloride atoms in cisplatin are displaced by water molecules, forming a reactive, positively charged platinum complex.[5] This complex then binds to the N7 reactive center on purine bases (guanine and adenine) in the DNA, forming DNA adducts.[4]

The most common of these are 1,2-intrastrand cross-links, which kink the DNA structure.[4] These adducts interfere with DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[4][6] Cisplatin-induced cell death is mediated by a variety of signaling pathways, including the activation of p53, MAPK, and JNK signaling, as well as the induction of both intrinsic and extrinsic apoptotic pathways.[5]

cluster_0 Cisplatin Mechanism of Action Cisplatin Cisplatin Cell_Entry Cellular Uptake Cisplatin->Cell_Entry Activation Aquation (Chloride displacement) Cell_Entry->Activation DNA_Binding Binds to Purine Bases (N7 of Guanine) Activation->DNA_Binding DNA_Adducts DNA Adducts & Intrastrand Cross-links DNA_Binding->DNA_Adducts Replication_Block Replication/Transcription Blockage DNA_Adducts->Replication_Block Signaling Signal Transduction (p53, MAPK, JNK activation) Replication_Block->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Figure 2: Cisplatin's mechanism of action via DNA damage.

Comparative Efficacy in Xenograft Models

The following tables summarize quantitative data from various preclinical studies evaluating the efficacy of Olaparib and Cisplatin in different cancer xenograft models.

Table 1: Single-Agent Efficacy
Compound Cancer Model Mouse Strain Dosing Regimen Tumor Growth Inhibition (TGI) / Outcome Reference
Olaparib BRCA2-mutated Ovarian Cancer (Patient-Derived Xenograft)NOD-SCID100 mg/kg, p.o., dailySignificant tumor growth inhibition and increased survival compared to vehicle.[7][8][9]
Olaparib BRCA1-mutated Triple-Negative Breast Cancer (MDA-MB-436)Not Specified75 mg/kg, p.o., daily for 28 daysSignificant tumor regression.[10]
Olaparib BRCA-wild type Ovarian Cancer (A2780)Not Specified100 mg/kg, p.o., daily56.4% TGI compared to vehicle.[10]
Cisplatin Small Cell Lung Cancer (NCI-H526)Athymic Nude3.0 mg/kg, i.p.Cessation of exponential tumor growth for at least 3 days.[11]
Cisplatin Oral Squamous CarcinomaNude0.9 mg/kg, i.p., twice weekly86% TGI after 24 days compared to control.[12]
Cisplatin Malignant Pleural Mesothelioma (Patient-Derived Xenograft)Nude5 mg/kg, i.v., q7dx3Significant tumor growth inhibition compared to control.[13]
Cisplatin Lung Cancer (A549)Not Specified2.5 mg/kg, i.p., every other day (3 treatments)Significant tumor growth inhibition.[14]
Table 2: Combination Therapy Efficacy
Combination Cancer Model Mouse Strain Dosing Regimen Outcome Reference
Olaparib + Cisplatin Oral Cancer (SAS)Not SpecifiedOlaparib: 50 mg/kg; Cisplatin: 3 mg/kgSynergistic anti-tumor effects; significantly inhibited xenograft tumor growth compared to single agents.[15]
Olaparib + Carboplatin BRCA2-mutated Ovarian Cancer (PDX)NOD-SCIDOlaparib: 100 mg/kg, p.o., daily; Carboplatin: 30 mg/kg, i.p., weeklyCombination resulted in greater tumor growth inhibition than either agent alone.[7]
Motesanib + Cisplatin Non-Small-Cell Lung Cancer (Calu-6, NCI-H358, NCI-H1650)Not SpecifiedNot SpecifiedSignificantly inhibited tumor growth compared with either single agent alone.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for establishing and treating xenograft models with Olaparib and Cisplatin.

General Xenograft Model Establishment Workflow

cluster_workflow Xenograft Experimental Workflow Cell_Culture 1. Cell Culture (e.g., SKOV-3, A549) Harvest 2. Cell Harvest & Preparation Cell_Culture->Harvest Injection 3. Subcutaneous Injection (e.g., 5x10^6 cells in Matrigel) Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization (Tumor volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (Vehicle, Olaparib, Cisplatin) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor volume, Body weight) Treatment->Monitoring Endpoint 8. Endpoint Analysis (IHC, etc.) Monitoring->Endpoint

Figure 3: A typical workflow for an in vivo xenograft study.

Protocol 1: Olaparib in an Ovarian Cancer Xenograft Model

This protocol is based on methodologies for evaluating PARP inhibitors in subcutaneous xenograft models.[17]

  • Cell Line and Culture:

    • Use a relevant human cancer cell line (e.g., SKOV-3 for ovarian cancer).

    • Culture cells in appropriate media (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[17]

  • Animal Model:

    • Use female athymic nude or NOD-SCID mice, 5-6 weeks old.[7][11]

  • Xenograft Implantation:

    • Harvest cells at ~80% confluency and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[17]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[17]

  • Treatment:

    • Monitor tumor growth with digital calipers.

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Olaparib).[17]

    • Administer Olaparib orally (p.o.) via gavage at a dose of 50-100 mg/kg daily.[7][18] The vehicle is often a solution like 0.5% HPMC (hydroxypropyl methylcellulose).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity. A body weight loss of less than 10-20% is generally considered tolerable.[14][17]

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis, such as immunohistochemistry (IHC) for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).[17]

Protocol 2: Cisplatin in a Lung Cancer Xenograft Model

This protocol is a composite based on common practices for cisplatin administration in mouse models.[14][19][20]

  • Cell Line and Culture:

    • Use a human lung cancer cell line (e.g., A549).

    • Culture conditions are similar to those described for Protocol 1, using the appropriate medium for the cell line.

  • Animal Model:

    • Use female athymic nude mice, 5-6 weeks old.[11]

  • Xenograft Implantation:

    • Follow the procedure as described in Protocol 1.

  • Treatment:

    • Randomize mice into treatment groups when tumors reach the desired size.

    • Prepare Cisplatin in sterile saline (0.9% NaCl).

    • Administer Cisplatin via intraperitoneal (i.p.) injection. Dosing can vary significantly depending on the study design, ranging from a single high dose to multi-cycle regimens. A common dose is in the range of 2.5-5 mg/kg, administered every other day or weekly for a set number of cycles.[13][14]

    • Administer saline to control mice. Due to potential nephrotoxicity, it is good practice to provide subcutaneous saline hydration to cisplatin-treated mice.[20]

  • Efficacy and Toxicity Monitoring:

    • Monitor tumor volume and body weight as described in Protocol 1. Pay close attention to weight loss, as it is a key indicator of cisplatin toxicity.[19]

  • Endpoint Analysis:

    • Excise tumors at the study endpoint for analysis as described previously. Additionally, blood samples may be collected for serum analysis to assess nephrotoxicity and hepatotoxicity.[14]

References

Safety Operating Guide

Personal protective equipment for handling 2,5,6-Trichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5,6-Trichloronicotinamide

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on identified hazards and best practices for handling chlorinated organic compounds to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 142266-62-4[1][2]
Molecular Formula C₆H₃Cl₃N₂O[1][3]
Molecular Weight 225.46 g/mol [1]
Storage Temperature 2-8°C, under inert gas (e.g., Nitrogen or Argon)[4][5]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory. A face shield should be worn when there is a risk of splashing.[6]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling.[7] Always inspect gloves for damage before use and replace them immediately if contaminated.[6]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[6]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required.[6]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety.

Experimental Protocol: Safe Handling
  • Preparation:

    • Ensure the work area, particularly the chemical fume hood, is clean and operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Inspect all PPE for integrity before use.

  • Handling:

    • Measure and handle the compound in a chemical fume hood to minimize inhalation exposure.[7]

    • Avoid direct contact with skin and eyes by consistently wearing the prescribed PPE.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

    • Decontaminate all work surfaces and equipment used during the experiment.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. If skin irritation occurs, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.

  • Waste Collection: Collect waste in designated, clearly labeled, and sealed containers.

  • Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.[9]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_area Prepare Work Area (Fume Hood) inspect_ppe Inspect PPE prep_area->inspect_ppe locate_safety Locate Safety Equipment inspect_ppe->locate_safety wear_ppe Wear Appropriate PPE locate_safety->wear_ppe handle_in_hood Handle Chemical in Fume Hood wear_ppe->handle_in_hood avoid_contact Avoid Skin/Eye Contact handle_in_hood->avoid_contact spill Spill handle_in_hood->spill If Spill Occurs exposure Exposure handle_in_hood->exposure If Exposure Occurs decontaminate Decontaminate Surfaces avoid_contact->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands dispose_ppe Dispose of Contaminated PPE wash_hands->dispose_ppe collect_waste Collect Hazardous Waste dispose_ppe->collect_waste dispose_reg Dispose per Regulations collect_waste->dispose_reg spill->collect_waste first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.